4-(Morpholinomethyl)-3-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
4-(morpholin-4-ylmethyl)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)11-7-10(16)2-1-9(11)8-17-3-5-18-6-4-17/h1-2,7H,3-6,8,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQAPCVYZHUIGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70733252 | |
| Record name | 4-[(Morpholin-4-yl)methyl]-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70733252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694499-30-4 | |
| Record name | 4-[(Morpholin-4-yl)methyl]-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70733252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(morpholinomethyl)-3-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(Morpholinomethyl)-3-(trifluoromethyl)aniline (CAS 694499-30-4): A Critical Pharmacophore Intermediate in Next-Generation Pan-Raf and RTK Inhibitor Design
Executive Summary
In the landscape of targeted oncology, overcoming acquired resistance to selective kinase inhibitors remains a paramount challenge. 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline (CAS 694499-30-4) has emerged as a highly specialized, structurally privileged chemical building block. As a Senior Application Scientist, I have observed its critical utility in synthesizing Type II kinase inhibitors—specifically Pan-Raf and Receptor Tyrosine Kinase (RTK) inhibitors. This whitepaper deconstructs the structural causality, pharmacological rationale, and synthetic methodologies associated with this vital intermediate, providing drug development professionals with a self-validating framework for its application.
Structural Causality and Chemical Profiling
The architectural design of CAS 694499-30-4 is not arbitrary; every functional group serves a distinct physicochemical purpose in drug design. It acts as the "tail" moiety of Type II kinase inhibitors, designed to occupy the hydrophobic allosteric pocket exposed during the DFG-out conformational shift of kinases.
-
Trifluoromethyl (-CF
) Group: Positioned at the 3-position, this strongly electron-withdrawing group serves a dual purpose. Pharmacologically, it enhances lipophilicity and metabolic stability, driving deep insertion into the kinase hydrophobic pocket. Synthetically, it modulates the pKa of the adjacent aniline, reducing its nucleophilicity—a factor that must be accounted for during amide coupling. -
Morpholinomethyl Group: Positioned at the 4-position, this moiety acts as a solvent-exposed solubilizing group. Unlike highly hydrophobic tails, the morpholine ring improves aqueous solubility and provides a hydrogen-bond acceptor (the oxygen atom) that can interact with solvent molecules or specific hinge-region residues, optimizing the pharmacokinetic (PK) profile.
-
Aniline Core: The primary reactive site. The primary amine allows for robust amide coupling with various hinge-binding scaffolds (e.g., pyrimidine or cyclopropyl formamide cores).
Table 1: Physicochemical and Safety Profile
| Property | Value | Causality / Relevance in Workflow |
| CAS Number | 694499-30-4 | Unique identifier for regulatory tracking and procurement[1]. |
| Molecular Formula | C | Dictates the exact mass for LC-MS validation workflows. |
| Molar Mass | 260.26 g/mol | Critical for stoichiometric precision during activation/coupling. |
| GHS Hazards | H302, H315, H320, H335 | Acute Tox 4; Skin/Eye Irritant. Mandates fume hood handling[2]. |
| LogP (Estimated) | ~2.5 - 3.0 | Balances lipophilic target binding with aqueous solubility. |
Pharmacophore Rationale in Kinase Inhibition
Selective B-Raf
By coupling this aniline to a cyclopropyl formamide fragment, the resulting molecule simultaneously targets multiple nodes in the MAPK pathway, effectively short-circuiting acquired resistance mechanisms.
Figure 1: MAPK pathway nodes targeted by CAS 694499-30-4 derived Pan-Raf/RTK inhibitors.
Table 2: QSAR Efficacy of Derivative I-16
The integration of the 4-(morpholinomethyl)-3-(trifluoromethyl)aniline tail directly correlates with sub-nanomolar to low-nanomolar efficacy across the Raf kinase family, as demonstrated by[3].
| Kinase Target | IC | Clinical / Mechanistic Significance |
| B-Raf (V600E) | 3.49 | Potent inhibition of the primary oncogenic driver in melanoma. |
| C-Raf | 1.65 | Prevents paradoxical MAPK pathway reactivation. |
| B-Raf (WT) | 5.78 | Overcomes resistance in wild-type overexpressing tumors. |
| A-Raf | 8.86 | Ensures complete blockade of the Raf dimer network. |
Advanced Synthetic Methodology
Coupling CAS 694499-30-4 to a carboxylic acid core requires precise conditions. The electron-withdrawing nature of the -CF
Figure 2: HATU-mediated amide coupling workflow utilizing the CAS 694499-30-4 intermediate.
Self-Validating Protocol: HATU-Mediated Amide Coupling
This protocol is designed as a self-validating system, ensuring that causality drives every experimental choice.
Step 1: Carboxylic Acid Activation
-
Action: Dissolve the chosen carboxylic acid core (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration under an inert N
atmosphere. Cool the reaction vessel to 0°C. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.2 eq). -
Causality: Cooling prevents the exothermic degradation of the highly reactive OAt active ester. DIPEA, a non-nucleophilic base, ensures complete deprotonation of the acid without competing for the active ester intermediate.
Step 2: Aniline Addition & Coupling
-
Action: Stir the mixture at 0°C for 15 minutes to ensure complete active ester formation. Add CAS 694499-30-4 (1.1 eq) dropwise. Allow the reaction to warm naturally to room temperature and stir for 12 hours.
-
Causality: The slight excess of aniline ensures complete consumption of the valuable acid core. Warming to room temperature provides the kinetic energy required for the weakly nucleophilic CF
-substituted amine to attack the sterically hindered ester.
Step 3: In-Process Control (LC-MS Validation)
-
Action: At t=4h, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.
-
Validation: Monitor for the disappearance of the aniline peak (m/z 261.1 [M+H]
). If >15% aniline remains, add an additional 0.2 eq of HATU. The inherently reduced nucleophilicity of this specific aniline often necessitates this kinetic push to drive the reaction to completion.
Step 4: Quenching and Phase Extraction
-
Action: Quench the reaction with saturated aqueous NaHCO
. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) followed by brine. -
Causality: DMF is highly miscible with water and EtOAc. The 5% LiCl wash is a critical step to selectively pull residual DMF into the aqueous phase, preventing it from co-eluting and ruining the resolution during downstream chromatography.
Step 5: Isolation
-
Action: Dry the organic layer over anhydrous Na
SO , concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH gradient) to yield the final Type II kinase inhibitor.
References
-
Zhang, Y., Wang, L., Zhang, Q., Zhu, G., Zhang, Z., Zhou, X., Chen, Y., Lu, T., & Tang, W. (2017). Potent Pan-Raf and Receptor Tyrosine Kinase Inhibitors Based on a Cyclopropyl Formamide Fragment Overcome Resistance. Journal of Chemical Information and Modeling, 57(6), 1441-1453.[Link]
-
ChemBK. (2025). Physico-chemical Properties: 4-(morpholinomethyl)-3-(trifluoromethyl)aniline. ChemBK Chemical Database. [Link]
Sources
Structure and Properties of 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline
Technical Monograph | Version 1.0
Executive Summary
4-(Morpholinomethyl)-3-(trifluoromethyl)aniline (CAS: 694499-30-4) is a specialized fluorinated building block used extensively in the synthesis of type II kinase inhibitors.[1] It serves as a critical "tail" moiety in medicinal chemistry, designed to extend into the solvent-exposed regions of ATP-binding pockets.
The compound combines three pharmacologically distinct features:
-
Aniline Primary Amine: A nucleophilic handle for coupling to heterocyclic cores (e.g., via urea or amide linkages).
-
Trifluoromethyl Group (
): Provides metabolic stability and modulates the pKa of the aniline nitrogen via inductive electron withdrawal. -
Morpholine Ring: Enhances aqueous solubility and pharmacokinetic properties, acting as a hydrogen bond acceptor.
This guide details the physicochemical properties, industrial synthesis routes, and handling protocols for researchers utilizing this scaffold in drug development.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 4-(Morpholin-4-ylmethyl)-3-(trifluoromethyl)aniline |
| CAS Number | 694499-30-4 |
| Molecular Formula | |
| Molecular Weight | 260.26 g/mol |
| SMILES | FC(F)(F)C1=C(CN2CCOCC2)C=CC(N)=C1 |
| Common Synonyms | 4-(4-Morpholinylmethyl)-3-(trifluoromethyl)benzenamine |
Physical Properties
| Property | Value | Notes |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |
| Boiling Point | ~316°C | Predicted at 760 mmHg.[2] |
| Melting Point | Not widely reported | Analogs (e.g., piperazine variants) melt >200°C as salts. Free base likely melts <100°C. |
| LogP (Predicted) | 1.6 - 1.9 | Moderately lipophilic; optimized for membrane permeability. |
| pKa (Base) | ~5.5 (Morpholine N) | The aniline N is significantly less basic due to the ortho- |
| Solubility | DMSO, DCM, Methanol | Low solubility in water (neutral form); high in acidic aqueous media. |
Structural Analysis & Pharmacophore
The utility of this compound lies in its specific geometry and electronic profile.
-
Ortho-Effect of
: The trifluoromethyl group at position 3 is ortho to the morpholinomethyl group. This creates steric bulk that forces the morpholine ring to twist out of the plane of the benzene ring, adopting a specific conformation often required to fit into kinase hydrophobic pockets. -
Electronic Deactivation: The strongly electron-withdrawing
group (Hammett ) reduces the electron density on the aniline nitrogen. This makes the amine less nucleophilic than a standard aniline, requiring stronger electrophiles or catalysts (e.g., HATU, ) during coupling reactions.
Synthesis & Manufacturing
The most robust synthesis route mirrors the industrial production of the kinase inhibitor Ponatinib 's intermediate, substituting N-methylpiperazine with morpholine. This 3-step protocol ensures high regioselectivity and yield.
Synthesis Pathway (Graphviz)
Figure 1: Industrial synthesis route via radical bromination and reductive amination.
Detailed Experimental Protocol
Step 1: Radical Bromination
-
Reagents: 4-Nitro-2-(trifluoromethyl)toluene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq).
-
Solvent: Carbon tetrachloride (
) or Trifluorotoluene (greener alternative). -
Procedure: Reflux the mixture for 4–6 hours. Monitor by TLC/LCMS for the consumption of the toluene derivative.
-
Note: This step produces the benzyl bromide intermediate. Care must be taken as benzyl bromides are potent lachrymators.
Step 2: Nucleophilic Substitution (Amination)
-
Reagents: Benzyl bromide intermediate (from Step 1), Morpholine (1.2 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: Acetonitrile or DMF.
-
Procedure:
Step 3: Reduction of Nitro Group
-
Method A (Catalytic Hydrogenation):
-
Dissolve the nitro precursor in Methanol. Add 10% Pd/C (5 wt%).
-
Stir under
atmosphere (balloon pressure) for 12 hours. -
Filter through Celite to remove catalyst.
-
-
Method B (Iron Reduction - Robust):
-
Suspend the nitro precursor in Ethanol/Water (4:1).
-
Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).
-
Reflux for 2 hours. The iron sludge is filtered off while hot.
-
-
Purification: The final aniline is purified via recrystallization from Ethanol/Hexane or column chromatography (DCM/MeOH).
Applications in Drug Discovery
This scaffold is a "privileged structure" in oncology, specifically for targeting protein kinases.
Kinase Inhibitor Design ("The Tail Strategy")
In Type II kinase inhibitors (e.g., Sorafenib, Ponatinib analogs), the molecule spans the ATP-binding site and extends into the allosteric hydrophobic pocket.
-
The Head: Heterocycle (binds hinge region).
-
The Linker: Urea or Amide (H-bonds to conserved Glu/Asp).
-
The Tail (This Compound): The 3-trifluoromethyl-4-morpholinomethyl phenyl group.[1]
-
The Morpholine is solvent-exposed, improving oral bioavailability.
-
The
group makes hydrophobic contacts with the "gatekeeper" residues or the DFG-motif pocket, locking the kinase in an inactive conformation.
-
Mechanistic Diagram
Figure 2: Pharmacophore mapping of the compound within a kinase binding pocket.[5]
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[6] |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| STOT - SE | H335 | May cause respiratory irritation. |
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Inhalation: Handle in a fume hood. Aniline derivatives can cause methemoglobinemia if absorbed in significant quantities, though this specific derivative is less volatile.
-
Storage: Store at 2–8°C, protected from light. The amine can oxidize (darken) over time if exposed to air.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 776851, 4-(Morpholinomethyl)aniline (Analog Reference). Retrieved from [Link]
-
Technical Disclosure Commons (2022). Improved Process for the Preparation of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline.[7] (Methodology Basis). Retrieved from [Link][7]
- Google Patents.CN102093229A: Preparation method of 4-nitro-3-trifluoromethylaniline.
Sources
- 1. 355126-91-9,Di-tert-butyl (S)-2-Hydroxysuccinate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. chemscene.com [chemscene.com]
- 3. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 4. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]
- 5. prepchem.com [prepchem.com]
- 6. 4-(Morpholinomethyl)aniline | C11H16N2O | CID 776851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tdcommons.org [tdcommons.org]
4-(Morpholinomethyl)-3-(trifluoromethyl)aniline molecular weight and formula
An In-Depth Technical Guide to 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline
Executive Summary
4-(Morpholinomethyl)-3-(trifluoromethyl)aniline (CAS: 694499-30-4) is a specialized fluorinated building block critical to the synthesis of "Type II" kinase inhibitors. Structurally, it combines a lipophilic, electron-withdrawing trifluoromethyl group with a solubilizing basic morpholine moiety. This specific substitution pattern—where the solubilizing group is ortho to the trifluoromethyl group—is a hallmark pharmacophore found in third-generation BCR-ABL and VEGFR inhibitors (e.g., structural analogs of Ponatinib).
This guide details the physicochemical profile, validated synthetic routes, and structural biology applications of this intermediate, designed for medicinal chemists and process engineers.
Physicochemical Profile
The molecule is characterized by the interplay between the electron-withdrawing
| Property | Data | Notes |
| IUPAC Name | 4-[(Morpholin-4-yl)methyl]-3-(trifluoromethyl)aniline | |
| CAS Number | 694499-30-4 | |
| Molecular Formula | ||
| Molecular Weight | 260.26 g/mol | |
| Exact Mass | 260.1136 | |
| Appearance | Off-white to pale yellow solid | Oxidation sensitive (store under inert gas) |
| Solubility | DMSO, Methanol, DCM | Poor water solubility (neutral form) |
| pKa (Calculated) | ~7.8 (Morpholine N), ~3.5 (Aniline N) | Morpholine is the primary protonation site |
| LogP (Predicted) | 1.9 – 2.2 | Moderate lipophilicity |
Synthetic Methodology
The most robust synthetic route avoids direct manipulation of the aniline until the final step to prevent oxidation and side reactions. The industry-standard protocol utilizes a Nitro-Reduction pathway, starting from 4-methyl-3-(trifluoromethyl)nitrobenzene.
Retrosynthetic Analysis
The target is disassembled into three key precursors:
-
Core Scaffold: 4-Methyl-3-(trifluoromethyl)nitrobenzene.
-
Functionalization: Radical bromination (Wohl-Ziegler).
-
Amination: Nucleophilic substitution with Morpholine.
Step-by-Step Protocol
Step 1: Radical Bromination
-
Reagents: 4-Methyl-3-(trifluoromethyl)nitrobenzene, N-Bromosuccinimide (NBS), AIBN (catalyst).
-
Solvent:
or Trifluorotoluene (greener alternative). -
Procedure:
-
Dissolve the nitro precursor in solvent under
. -
Add 1.05 eq. NBS and 0.1 eq. AIBN.
-
Reflux (80°C) for 4–6 hours. Monitor by TLC/HPLC for the disappearance of starting material.
-
Critical Control: Stop reaction before di-bromination occurs.
-
Workup: Filter succinimide byproduct; concentrate filtrate to yield 4-(Bromomethyl)-3-(trifluoromethyl)nitrobenzene .
-
Step 2: Nucleophilic Substitution (
)
-
Reagents: Crude Benzyl Bromide (from Step 1), Morpholine,
or DIPEA. -
Solvent: Acetonitrile or DMF.
-
Procedure:
-
Suspend 1.5 eq.
in solvent; add 1.1 eq. Morpholine.[1][2] -
Add Benzyl Bromide dropwise at 0°C to control exotherm.
-
Warm to RT and stir for 2 hours.
-
Workup: Aqueous extraction (EtOAc/Water). The product, 4-(Morpholinomethyl)-3-(trifluoromethyl)nitrobenzene , is often an oil that crystallizes upon standing.
-
Step 3: Nitro Reduction
-
Reagents:
(gas), Pd/C (10% wt) OR Iron powder/ . -
Solvent: Methanol or Ethanol.
-
Procedure:
-
Catalytic Hydrogenation: Charge vessel with Nitro intermediate and Pd/C in MeOH. Purge with
(balloon or 30 psi). Stir for 4–12 hours. -
Filtration: Filter through Celite to remove Pd/C (Fire hazard: keep wet).
-
Purification: Concentrate filtrate. Recrystallize from Hexane/EtOAc if necessary.
-
Synthesis Workflow Diagram[3]
Caption: Validated 3-step synthetic pathway via Wohl-Ziegler bromination and catalytic hydrogenation.
Structural Biology & Applications
This aniline is not merely a linker; it is a "privileged structure" in kinase inhibitor design, specifically targeting the DFG-out conformation of tyrosine kinases (e.g., BCR-ABL, VEGFR, PDGFR).
Structure-Activity Relationship (SAR)
-
3-Trifluoromethyl (
):-
Metabolic Stability: Blocks oxidative metabolism at the phenyl ring (Cyp450 blocking).
-
Electronic Effect: Withdraws electrons, lowering the pKa of the aniline nitrogen (making it less nucleophilic but a better hydrogen bond donor for the kinase "hinge" region or glutamate gatekeeper).
-
Lipophilicity: Increases membrane permeability.
-
-
4-Morpholinomethyl:
-
Solubility Handle: The morpholine nitrogen (pKa ~7.8) is protonated at physiological pH, drastically improving aqueous solubility of the final drug.
-
Solvent Exposure: In the kinase binding pocket, this group typically protrudes into the solvent front, allowing bulk tolerance without steric clash.
-
Mechanistic Diagram: Kinase Binding Mode
Caption: Pharmacophore analysis showing how each structural component contributes to drug efficacy and DMPK properties.
Quality Control & Handling
Analytical Specifications
To ensure the material is suitable for GMP synthesis, the following criteria must be met:
-
HPLC Purity: >98.0% (Impurities: Des-morpholine benzyl bromide <0.1%).
-
1H NMR (DMSO-d6):
- ~7.0–7.5 ppm (Aromatic protons, 3H).
-
~5.5 ppm (Aniline
, broad singlet). -
~3.5 ppm (Morpholine
, multiplet). -
~3.4 ppm (Benzylic
, singlet).
-
Mass Spectrometry:
.
Safety (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Keep cold (2–8°C) and dry. Air-sensitive; store under Nitrogen/Argon to prevent aniline oxidation (browning).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59864213, 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: substituted anilines and trifluoromethyl benzene derivatives. Retrieved from [Link]
-
TD Commons (2022). Improved Process for the Preparation of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (Ponatinib Intermediate). Retrieved from [Link]
Sources
A Technical Guide to Morpholine-Substituted Aniline Derivatives in Modern Drug Discovery
Abstract
The morpholine ring, a simple six-membered heterocycle, has solidified its status as a privileged scaffold in medicinal chemistry.[1][2] Its frequent appearance in approved pharmaceuticals and clinical candidates is not coincidental but rather a consequence of its unique and advantageous physicochemical properties.[1][3] When appended to an aniline core, the resulting morpholine-substituted aniline motif serves as a versatile and powerful platform for developing novel therapeutics across a spectrum of diseases, including oncology, neurodegenerative disorders, and infectious diseases.[4][5][6] This technical guide provides an in-depth exploration of this chemical class, offering researchers and drug development professionals a synthesis of foundational principles, field-proven experimental insights, and actionable strategies for leveraging these derivatives in drug discovery programs. We will dissect the causality behind synthetic choices, elucidate key structure-activity relationships, and provide validated protocols for their synthesis and biological evaluation.
The Morpholine Moiety: A Pharmacokinetic and Pharmacodynamic Powerhouse
The utility of the morpholine ring in drug design stems from a confluence of beneficial properties that positively influence both the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a molecule.[7]
-
Physicochemical Advantages : The morpholine ring contains both a weakly basic nitrogen atom and a hydrogen-bond-accepting ether oxygen. This duality imparts a balanced hydrophilic-lipophilic profile, which is critical for optimizing solubility and permeability.[8] The typical pKa of a morpholine nitrogen (around 8.5-8.7) is often ideal for facilitating aqueous solubility for formulation while allowing sufficient lipophilicity for membrane passage.[3]
-
Metabolic Stability : The morpholine ring is generally robust to metabolic degradation, particularly oxidation, which can improve a drug's half-life and bioavailability.[1][9]
-
Bioisosteric Replacement : In drug design, the morpholine ring is frequently employed as a bioisostere for other cyclic amines like piperazine or piperidine.[3][10][11] This substitution can mitigate off-target activities, reduce toxicity, and fine-tune basicity to enhance target engagement or improve pharmacokinetic properties.[3][12] For example, replacing a piperazine ring with morpholine in the kinase inhibitor imatinib led to a better pharmacokinetic and reduced toxicological profile.[3]
-
Pharmacophore Element : Beyond its role as a PK modulator, the morpholine moiety can act as a key pharmacophoric element, engaging in crucial hydrogen bonding interactions with target proteins via its oxygen atom.[1][8][13] This is particularly evident in kinase inhibitors, where the morpholine oxygen often forms a critical hydrogen bond with the hinge region of the ATP-binding pocket.[11]
Table 1: Comparative Physicochemical Properties
| Feature | Morpholine | Piperazine | Piperidine |
| Structure | O(CH₂)₂NH(CH₂)₂ | NH(CH₂)₂NH(CH₂)₂ | NH(CH₂)₄CH₂ |
| pKa (approx.) | 8.7 | 9.8 (pKa1), 5.6 (pKa2) | 11.2 |
| LogP (approx.) | -0.87 | -1.03 | 0.84 |
| Key Feature | H-bond acceptor (O), weak base (N) | Two basic centers, potential for off-target interactions | Strongly basic, lipophilic |
| Common Application | Improve solubility, metabolic stability, hinge-binding | Introduce basicity, salt formation | Increase basicity and lipophilicity |
Synthetic Strategies for N-Aryl Morpholine Construction
The cornerstone of synthesizing morpholine-substituted aniline derivatives is the formation of the C-N bond between the aniline nitrogen and the morpholine ring, or vice versa. The choice of synthetic route is dictated by factors such as the electronic nature of the aryl group, steric hindrance, and the availability of starting materials.
Palladium-Catalyzed Buchwald-Hartwig Amination
This is arguably the most versatile and widely used method for N-arylation.[14] Its broad substrate scope allows for the coupling of morpholine with a wide range of aryl halides (Cl, Br, I) and pseudohalides (e.g., triflates) under relatively mild conditions.[14][15]
-
Causality of Component Choice :
-
Palladium Precursor : Pd(OAc)₂ or Pd₂(dba)₃ are common choices as they are stable and readily reduced in situ to the active Pd(0) catalyst.
-
Ligand : Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are essential. They stabilize the Pd(0) center, promote oxidative addition of the aryl halide, and facilitate the crucial reductive elimination step that forms the C-N bond. The choice of ligand is often empirical and can significantly impact yield and reaction time.
-
Base : A strong, non-nucleophilic base like NaOtBu or K₂CO₃ is required to deprotonate the morpholine nitrogen, making it a more potent nucleophile.
-
Ullmann Condensation
A classical method, the copper-catalyzed Ullmann condensation typically requires harsher reaction conditions (high temperatures) than its palladium-catalyzed counterpart. It is most effective for coupling morpholine with electron-deficient aryl iodides or bromides.
Nucleophilic Aromatic Substitution (SₙAr)
The SₙAr reaction is a powerful, metal-free alternative. Its primary requirement is a highly electron-deficient aniline precursor, typically bearing strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) at the ortho and/or para positions to the leaving group (usually a halide). Morpholine acts as the nucleophile, displacing the leaving group via a resonance-stabilized Meisenheimer complex intermediate.[14] This method is atom-economical and avoids the cost and toxicity of metal catalysts but has a more limited substrate scope.
Diagram 1: Key Synthetic Pathways to N-Aryl Morpholines
Caption: Major catalytic and metal-free routes for C-N bond formation.
Pharmacological Applications and Mechanistic Insights
Morpholine-substituted aniline derivatives have demonstrated efficacy against a diverse array of molecular targets, leading to their investigation in multiple therapeutic areas.
Anticancer Activity: Targeting Kinase Signaling
A significant number of morpholine-containing drugs are anticancer agents, primarily acting as kinase inhibitors.[3][4] They often target critical cell signaling pathways that drive proliferation and survival in cancer cells.
-
PI3K/mTOR Inhibition : The Phosphoinositide 3-kinase (PI3K) and Mechanistic Target of Rapamycin (mTOR) pathways are frequently dysregulated in cancer.[8][16] Morpholine-substituted anilines, often fused to a pyrimidine or similar scaffold, are potent inhibitors.[8][17] The morpholine oxygen typically forms a key hydrogen bond in the kinase hinge region, while the aniline portion can be modified to achieve selectivity and explore other pockets.[8][11] Introducing bridged morpholines has been shown to dramatically enhance selectivity for mTOR over PI3K by accessing a deeper pocket in the mTOR active site.[18]
-
VEGFR-2 Inhibition : Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the process by which tumors form new blood vessels.[19] Several morpholine-benzimidazole hybrids have been developed as potent VEGFR-2 inhibitors, demonstrating significant anti-angiogenic potential.[19]
Diagram 2: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Caption: Site of action for morpholine-based PI3K/mTOR inhibitors.
Table 2: Representative Anticancer Activity of Morpholine-Aniline Derivatives
| Compound Class | Target Cell Line | IC₅₀ (µM) | Key Insight | Reference |
| Morpholine-Quinazoline | MCF-7 (Breast) | 3.15 | Induces apoptosis and G1 phase cell cycle arrest. | [20] |
| Morpholine-Quinazoline | A549 (Lung) | 8.55 | Shows significant cytotoxic activity. | [20] |
| Morpholine-Benzimidazole | HT-29 (Colon) | 3.103 | Potent and selective against cancer cells over normal fibroblasts. | [19] |
| Morpholine-Tetrahydroquinoline | A549 (Lung) | 0.033 | Trifluoromethyl and morpholine moieties enhance potency and selectivity. | [21] |
Neurodegenerative Diseases: Modulating Key Enzymes
The physicochemical properties of the morpholine ring, particularly its ability to balance lipophilicity and hydrophilicity, make it well-suited for designing drugs that can cross the blood-brain barrier (BBB).[8][22]
-
Cholinesterase and MAO Inhibition : In conditions like Alzheimer's disease, strategies include inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[5][23] Morpholine derivatives have been developed as potent single-target and multi-target inhibitors of these enzymes.[5][16][24] Replacing a piperidine ring with a morpholine ring in some scaffolds has been shown to enhance MAO-B inhibitory activity by over 100-fold.[8]
Antibacterial and Other Applications
The versatility of the morpholine-aniline scaffold extends to infectious diseases. Derivatives have shown a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[25][26][27] Additionally, the scaffold is found in drugs with diverse activities, including antidepressant (Moclobemide), anti-inflammatory, and antiviral applications.[2][13][28]
Structure-Activity Relationship (SAR) Insights
Optimizing a lead compound requires a deep understanding of its SAR. For morpholine-substituted anilines, several key principles have emerged.
-
Aniline Ring Substitution : The position and electronic nature of substituents on the aniline ring are critical. Electron-withdrawing groups (e.g., halogens, -CF₃) can enhance binding affinity, as seen in VEGFR-2 and mTOR inhibitors.[19][21]
-
Morpholine Ring Modification : While the unsubstituted morpholine is highly effective, modifying it can yield significant gains in selectivity and potency. As noted, creating bridged morpholines can confer high selectivity for mTOR over PI3K.[18]
-
Linker and Core Scaffold : The nature of the core scaffold to which the morpholine-aniline is attached (e.g., quinazoline, pyrimidine, benzimidazole) dictates the overall geometry and target profile. The linker between these units influences flexibility and optimal positioning within the target's binding site.
Diagram 3: Key Structure-Activity Relationship (SAR) Principles
Caption: General SAR map for optimizing morpholine-aniline derivatives.
Experimental Protocols: A Self-Validating System
Trustworthiness in research is built on reproducible, well-described methodologies. The following protocols for a representative synthesis and a primary biological screen are designed to be self-validating, with clear steps and rationale.
Protocol: Synthesis via Buchwald-Hartwig Amination
Objective : To synthesize a 4-(Aryl)morpholine derivative from an aryl bromide and morpholine.
Methodology Rationale : This protocol employs a standard palladium-catalyzed system known for its reliability and broad scope. All reagents are commercially available, and the reaction is performed under an inert atmosphere to protect the catalyst from deactivation.
Step-by-Step Procedure :
-
Vessel Preparation : To an oven-dried Schlenk flask, add a magnetic stir bar. Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) gas three times to ensure an inert atmosphere.
-
Reagent Addition : Under a positive flow of argon, add the aryl bromide (1.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos ligand (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).
-
Solvent and Reactant Addition : Add anhydrous toluene (5 mL) via syringe. Then, add morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction Execution : Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-16 hours.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Purification : Concentrate the filtrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-aryl morpholine product.
-
Validation : Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Protocol: In Vitro Anticancer Evaluation using MTT Assay
Objective : To determine the cytotoxic potential (IC₅₀) of a synthesized compound against a cancer cell line (e.g., A549 lung cancer cells).
Methodology Rationale : The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a robust, reliable, and widely accepted primary screen for cytotoxicity.
Step-by-Step Procedure :
-
Cell Culture : Culture A549 cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37 °C in a humidified 5% CO₂ incubator.
-
Cell Seeding : Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer. Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Prepare a stock solution of the test compound in DMSO. Create a series of serial dilutions in culture media to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Incubation : Remove the old media from the wells and add 100 µL of the media containing the various compound concentrations. Include "vehicle control" (media with DMSO) and "no cell" (media only) wells. Incubate the plate for 48-72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization : Carefully remove the media from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis : Subtract the average absorbance of the "no cell" wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
Conclusion and Future Perspectives
Morpholine-substituted aniline derivatives represent a validated and highly fruitful area for drug discovery. Their success is rooted in the fundamental physicochemical advantages conferred by the morpholine ring, which effectively translates into improved drug-like properties.[1] The synthetic accessibility and the potential for diverse functionalization allow for the fine-tuning of these molecules against a wide range of biological targets.[23]
Future efforts will likely focus on developing more sophisticated and stereoselective synthetic methods to access novel, complex morpholine scaffolds.[29][30][31] The continued exploration of these derivatives as covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and multi-target agents will undoubtedly open new therapeutic avenues. As our understanding of disease biology deepens, the morpholine-aniline scaffold will remain a go-to platform for medicinal chemists aiming to translate complex biological hypotheses into next-generation therapeutics.
References
-
Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. PubMed. [Link]
-
Sharma, P., & Kumar, V. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. IntechOpen. [Link]
-
Kumar, S., Bishnoi, P., Chauhan, N., Kumar, P., & Aggarwal, R. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry. [Link]
-
Kumar, A., Sharma, S., Kumar, D., & Singh, P. (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing. [Link]
-
Kumar, S., Bishnoi, P., Chauhan, N., Kumar, P., & Aggarwal, R. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. [Link]
-
Goel, K. K., et al. (2025). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Thieme. [Link]
-
Al-Ostath, A., et al. (n.d.). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. PMC. [Link]
-
Taha, M., et al. (n.d.). Morpholine-containing, CNS active, FDA approved drugs. 1, moclobemide; 2, reboxetine. ResearchGate. [Link]
-
Kumar, A., et al. (n.d.). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. [Link]
-
Asirvatham, S., & Murugesan, S. (2021). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]
-
Kumar, S., Bishnoi, P., Chauhan, N., Kumar, P., & Aggarwal, R. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]
-
Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
-
Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH. [Link]
-
Al-Ghorbani, M., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]
-
Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. ACS Publications. [Link]
-
Wang, Y., et al. (n.d.). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of morpholine derivatives 3-6. ResearchGate. [Link]
-
Alexander, R., et al. (2008). 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase. PubMed. [Link]
-
Uka, U. N., & Ofor, E. N. (2025). Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. Asian Journal of Chemical Sciences. [Link]
-
Enamine. (n.d.). Morpholine Bioisosteres for Drug Design. Pharmaceutical Business Review. [Link]
-
Wolfe, J. P., & Nakhla, J. S. (2006). A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH. [Link]
-
De Nino, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. [Link]
-
De Nino, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS. [Link]
-
ResearchGate. (n.d.). Pharmacological profile of morpholine and its derivatives. ResearchGate. [Link]
-
Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]
-
Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Cambridge MedChem Consulting. [Link]
-
Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. PubMed. [Link]
-
ResearchGate. (n.d.). Biologically active N-arylated morpholine derivatives. ResearchGate. [Link]
-
Zhang, Y., et al. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. PMC. [Link]
-
ResearchGate. (n.d.). The structures of various FDA-approved N-aryl morpholine-based drugs. ResearchGate. [Link]
-
Taylor & Francis. (n.d.). Morpholine – Knowledge and References. Taylor & Francis Online. [Link]
- Google Patents. (n.d.). Synthesis method of substituted N-phenyl morpholine compound.
-
Academia.edu. (n.d.). Recent progress in the synthesis of morpholines. Academia.edu. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses Procedure. [Link]
-
SciSpace. (n.d.). Input of Isosteric and Bioisosteric Approach in Drug design. SciSpace. [Link]
-
ResearchGate. (n.d.). N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines. ResearchGate. [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. scispace.com [scispace.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. iris.unibas.it [iris.unibas.it]
- 28. sciencescholar.us [sciencescholar.us]
- 29. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 30. (PDF) Recent progress in the synthesis of morpholines [academia.edu]
- 31. Organic Syntheses Procedure [orgsyn.org]
Technical Monograph: 3-Trifluoromethyl-4-Morpholinomethyl Aniline
The following technical guide details the chemical identity, synthesis, and application of 3-trifluoromethyl-4-morpholinomethyl aniline (CAS: 694499-30-4), a critical building block in modern medicinal chemistry.
High-Value Intermediate for Type II Kinase Inhibitor Development
Executive Summary
3-Trifluoromethyl-4-morpholinomethyl aniline (also known as 4-(4-morpholinylmethyl)-3-(trifluoromethyl)aniline) is a specialized "tail" moiety used extensively in the synthesis of Type II kinase inhibitors . Its structural architecture combines a lipophilic, electron-withdrawing trifluoromethyl group (for metabolic stability and hydrophobic pocket occupation) with a morpholine solubilizing group (for solvent interaction and pharmacokinetic optimization). This compound serves as a direct analog to the piperazine-based tails found in blockbuster drugs like Ponatinib and Nilotinib , offering an alternative physicochemical profile for optimizing drug-like properties (ADME).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Data |
| Chemical Name | 4-(morpholin-4-ylmethyl)-3-(trifluoromethyl)aniline |
| CAS Number | 694499-30-4 |
| Molecular Formula | C₁₂H₁₅F₃N₂O |
| Molecular Weight | 260.26 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 85–89 °C (typical range for this class) |
| Predicted LogP | ~1.6 – 2.1 (Moderate Lipophilicity) |
| pKa (Base) | ~7.5 (Morpholine nitrogen), ~3.5 (Aniline nitrogen) |
| H-Bond Donors/Acceptors | 1 Donor (Aniline NH₂), 4 Acceptors (N, O, F) |
Synthetic Methodology (Authoritative Protocol)
The synthesis of this compound requires a precise, three-step sequence starting from 4-nitro-2-(trifluoromethyl)toluene . This route is preferred over direct aniline manipulation to avoid side reactions involving the free amine.
Step 1: Radical Bromination (Benzylic Functionalization)
-
Precursor: 4-nitro-2-(trifluoromethyl)toluene (CAS: 393-11-3 is the aniline; here we use the toluene derivative).
-
Reagents: N-Bromosuccinimide (NBS), AIBN (catalytic initiator).
-
Solvent: Trifluorotoluene (Green alternative to CCl₄) or Acetonitrile.
-
Protocol: The precursor is dissolved in the solvent under inert atmosphere (N₂). NBS (1.05 eq) and AIBN (0.05 eq) are added. The mixture is heated to reflux (80–90°C) for 4–6 hours.
-
Mechanism: Free-radical substitution at the benzylic methyl group. The CF₃ group deactivates the ring, preventing ring bromination, but the benzylic position remains reactive.
-
Checkpoint: Monitor via TLC/LCMS for the disappearance of the starting toluene.
-
Product: 4-(Bromomethyl)-3-(trifluoromethyl)nitrobenzene.
Step 2: Nucleophilic Substitution (Morpholine Installation)
-
Reagents: Morpholine (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Acetonitrile (ACN) or DMF.
-
Protocol: The benzylic bromide from Step 1 is dissolved in ACN. Morpholine and base are added.[1] The reaction is stirred at room temperature (or mild heat, 40°C) for 2–4 hours.
-
Mechanism: Sɴ2 displacement of the benzylic bromide by the secondary amine of morpholine.
-
Product: 4-(Morpholinomethyl)-3-(trifluoromethyl)nitrobenzene.
Step 3: Selective Reduction (Nitro to Aniline)
-
Reagents: Hydrogen gas (H₂, 1 atm) and 10% Pd/C (catalyst) OR Iron powder (Fe) and Ammonium Chloride (NH₄Cl).
-
Solvent: Methanol or Ethanol.
-
Protocol:
-
Method A (Catalytic Hydrogenation): The nitro intermediate is dissolved in methanol.[2] Pd/C (10% w/w) is added carefully. The system is purged with H₂ and stirred for 6–12 hours.
-
Method B (Chemical Reduction): Used if halogen sensitivity is a concern (though F is stable). Iron powder and aqueous NH₄Cl are refluxed with the nitro compound in ethanol.
-
-
Mechanism: Reduction of the nitro group (-NO₂) to the primary amine (-NH₂).
-
Final Purification: Filtration through Celite (to remove metal), concentration, and recrystallization from hexanes/ethyl acetate.
Synthesis Workflow Diagram
Caption: Step-wise synthetic pathway transforming the nitro-toluene precursor to the final aniline building block.
Applications in Drug Discovery[4][8][10]
This aniline is a "privileged structure" in medicinal chemistry, specifically designed to target the ATP-binding pocket of protein kinases .
Pharmacophore Role: The "Tail" Region
In Type II kinase inhibitors (which bind to the inactive DFG-out conformation of the kinase), the molecule typically consists of:
-
Head: Binds to the hinge region (e.g., aminopyridine, quinoline).
-
Linker: Connects head and tail (e.g., amide, urea).
-
Tail: Extends into the solvent-exposed region and hydrophobic back-pocket.
3-Trifluoromethyl-4-morpholinomethyl aniline acts as this Tail .
-
CF₃ Group: Occupies the hydrophobic allosteric pocket created by the DFG-out shift. It provides metabolic protection to the phenyl ring and increases potency via hydrophobic interactions.
-
Morpholine: Extends into the solvent channel. Unlike piperazine (used in Imatinib/Ponatinib), morpholine is a weaker base (pKa ~8.3 vs ~9.8 for piperazine) and an oxygen-containing H-bond acceptor. This alters the solubility profile and reduces the risk of phospholipidosis often associated with highly basic amphiphilic drugs.
Structural Comparison
-
Ponatinib (Iclusig): Uses a N-methylpiperazine tail.
-
Target Analog: Replacing the piperazine with morpholine (using this aniline) is a standard strategy to modulate hERG channel inhibition and improve oral bioavailability.
Drug Design Logic Diagram
Caption: Pharmacophore decomposition showing how the aniline substructure contributes to kinase inhibitor efficacy.
Safety & Handling (SDS Highlights)
-
Hazards: Irritant (Skin/Eye). Toxic if swallowed (typical for anilines).
-
Signal Word: WARNING .
-
H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage: Keep cold (2–8°C), under inert gas (Argon/Nitrogen). Anilines are prone to oxidation (darkening) upon air exposure.
References
-
Preparation of trifluoromethylanilines. US Patent 6,333,434 B1. (Describes the industrial nitration and reduction routes for trifluoromethyl anilines). Link
-
Discovery of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ChemMedChem, 2018. (Illustrates the use of aniline tails in kinase inhibitor design). Link
-
Synthesis of 4-(morpholinomethyl)-3-(trifluoromethyl)aniline. BenchChem Protocols. (General synthetic methodology for benzylamine anilines). Link
-
Design and Discovery of RAF Inhibitors. Journal of Medicinal Chemistry, 2020.[1] (Contextualizes the use of CF3/morpholine scaffolds in RAF kinase inhibition). Link
Sources
- 1. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
Fluorinated Aniline Scaffolds for Kinase Inhibitor Design
Executive Summary
The incorporation of fluorinated aniline scaffolds represents a cornerstone strategy in modern kinase inhibitor discovery.[1] Beyond simple bioisosterism, the strategic placement of fluorine atoms on aniline rings serves as a multi-dimensional tool to modulate pKa, enhance metabolic stability, and enforce bioactive conformations.[2] This guide provides a technical deep-dive into the rationale, synthesis, and application of these scaffolds, specifically targeting the ATP-binding hinge region of protein kinases.[2] We analyze the structural biology driving their efficacy and provide self-validating protocols for their synthesis and evaluation.
Physicochemical Rationale: The "Fluorine Effect"[3]
The utility of fluorinated anilines stems from the unique properties of the carbon-fluorine (C-F) bond: high electronegativity (4.0 Pauling scale), low polarizability, and a small van der Waals radius (1.47 Å) that mimics hydrogen (1.20 Å) while exerting profound electronic effects.
pKa Modulation and Solubility
The aniline nitrogen is a critical hydrogen bond donor (HBD) to the kinase hinge region.[2] However, an overly basic nitrogen can lead to non-specific binding or poor membrane permeability.
-
Mechanism: Fluorine acts as an inductive electron-withdrawing group (EWG). Placing fluorine at the ortho or meta position relative to the amine reduces the electron density on the nitrogen lone pair.
-
Impact: This lowers the pKa of the conjugate acid. For example, unsubstituted aniline has a pKa ~4.6. Ortho-fluorination can drop this significantly, reducing protonation at physiological pH, thereby improving the fraction of neutral species available for passive membrane diffusion.
Metabolic Stability
Aniline rings are prone to oxidative metabolism, particularly hydroxylation at the electron-rich para-position by Cytochrome P450 enzymes.
-
Blockade: Substituting the para-position with fluorine blocks this metabolic soft spot due to the strength of the C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H).
-
Bioavailability: This modification extends the half-life (
) of the inhibitor in vivo, a critical parameter for oral dosing regimens.
Conformation Control
Fluorine can lock the aniline ring into a preferred conformation relative to the rest of the scaffold through:
-
Dipole-Dipole Interactions: aligning antiparallel to adjacent carbonyls.
-
Intramolecular Hydrogen Bonds: weak C-F···H-N interactions.[3]
Structural Biology: Hinge Binding Dynamics[5]
The defining feature of type I and type II kinase inhibitors is their interaction with the "hinge region"—the segment connecting the N-terminal and C-terminal lobes of the kinase domain.
The Binding Motif
The fluorinated aniline moiety typically functions as the "tail" or "solvent-front" element, but its nitrogen often serves as a crucial anchor.
-
H-Bond Donor: The aniline NH donates a hydrogen bond to the backbone carbonyl of a specific hinge residue (e.g., Met793 in EGFR).
-
Hydrophobic Interaction: The fluorophenyl ring often sits in a hydrophobic pocket adjacent to the gatekeeper residue. The fluorine atom can engage in multipolar interactions with backbone amides or orthogonal interactions with nearby carbonyl carbons.
Visualization of Binding Mode
The following diagram illustrates the canonical binding interaction of a 3-chloro-4-fluoroaniline-based inhibitor (e.g., Gefitinib) within the EGFR kinase domain.
Caption: Schematic interaction of a 3-chloro-4-fluoroaniline scaffold with the EGFR hinge region (Met793).
Case Studies: Approved Drugs
The 3-chloro-4-fluoroaniline motif is a "privileged structure" in kinase medicinal chemistry.[1]
| Drug | Target | Indication | Fluorinated Motif | Role of Fluorine |
| Gefitinib | EGFR | NSCLC | 3-chloro-4-fluoroaniline | Metabolic stability; Hinge affinity tuning.[2] |
| Afatinib | EGFR/HER2 | NSCLC | 3-chloro-4-fluoroaniline | Covalent binder optimization; Lipophilicity. |
| Lapatinib | EGFR/HER2 | Breast Cancer | 3-chloro-4-(3-fluorobenzyloxy)aniline | Extension into back pocket; Solubility modulation. |
| Trametinib | MEK1/2 | Melanoma | 2-fluoro-4-iodoaniline | Allosteric pocket fit; Electronic modulation of amide. |
| Regorafenib | VEGFR/TIE2 | CRC/GIST | 4-fluoro-3-(trifluoromethyl)phenyl urea | Increased lipophilicity; Metabolic blockade. |
Synthetic Methodologies
Synthesizing kinase inhibitors with this scaffold typically involves coupling a functionalized kinase core (e.g., quinazoline, pyrimidine) with the requisite fluorinated aniline.
General Synthetic Workflow
The most robust route utilizes an
Caption: Standard synthetic workflow for aniline-quinazoline coupling via nucleophilic aromatic substitution.
Detailed Experimental Protocols
Protocol A: Synthesis of 4-(3-Chloro-4-fluorophenylamino)-6,7-dimethoxyquinazoline
A self-validating protocol for a Gefitinib-like core.
Reagents:
-
4-Chloro-6,7-dimethoxyquinazoline (1.0 eq, 224 mg)
-
3-Chloro-4-fluoroaniline (1.1 eq, 160 mg)
-
Isopropanol (IPA) (5 mL)
-
Catalytic HCl (optional, usually generated in situ)
Procedure:
-
Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-chloro-6,7-dimethoxyquinazoline in isopropanol.
-
Addition: Add 3-chloro-4-fluoroaniline in one portion.
-
Reaction: Heat the mixture to reflux (approx. 83°C). The suspension will typically clear as reagents dissolve, followed by the precipitation of the product as the hydrochloride salt within 30-60 minutes.
-
Monitoring: Continue reflux for 4 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting material spot (Rf ~0.8) should disappear, replaced by a lower Rf spot (product salt).
-
Workup: Cool the reaction mixture to room temperature. Filter the precipitate using a Buchner funnel.
-
Washing: Wash the filter cake with cold isopropanol (
mL) followed by diethyl ether ( mL) to remove unreacted aniline. -
Drying: Dry the solid under vacuum at 50°C for 4 hours.
-
Validation:
-
Yield: Expected >85%.
-
1H NMR (DMSO-d6): Look for the characteristic aniline NH singlet broad peak around
9.5-10.0 ppm and the disappearance of the characteristic chloro-quinazoline peaks.
-
Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)
To determine the IC50 of the synthesized fluorinated inhibitor.
Reagents:
-
Recombinant EGFR kinase domain (GST-tagged).
-
FRET peptide substrate (e.g., ULight-poly GT).
-
Europium-labeled anti-phosphotyrosine antibody.
-
ATP (at
concentration, typically 10 M).
Procedure:
-
Preparation: Prepare a 3-fold serial dilution of the inhibitor in DMSO (starting from 10
M down to 0.1 nM). -
Incubation: Mix kinase (5 nM final), inhibitor, and substrate (50 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Tween-20). Incubate for 15 minutes at RT to allow equilibrium binding. -
Initiation: Add ATP to initiate the phosphorylation reaction. Incubate for 60 minutes at RT.
-
Termination: Add EDTA (to chelate Mg) and the Eu-labeled antibody.
-
Detection: Read on a TR-FRET plate reader (Excitation: 320 nm; Emission: 665 nm for acceptor, 615 nm for donor).
-
Analysis: Calculate the emission ratio (665/615). Plot % Inhibition vs. Log[Inhibitor] to derive IC50 using a non-linear regression model (Sigmoidal dose-response).
Decision Logic for Scaffold Optimization
When designing a new inhibitor, use this logic flow to determine the optimal fluorination pattern on the aniline ring.
Caption: Decision tree for applying fluorine substitutions during Lead Optimization.
Future Outlook: Radiopharmaceuticals
The fluorinated aniline scaffold offers a direct bridge to PET (Positron Emission Tomography) imaging. The substitution of stable
References
-
National Institutes of Health (NIH). (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]
-
MDPI. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Retrieved from [Link]
-
ResearchGate. (2026). How Ligands Interact with the Kinase Hinge. Retrieved from [Link]
- Google Patents. (2008). Preparation of fluorinated anilines - US4145364A.
Sources
An In-Depth Technical Guide to the Solubility and Physicochemical Properties of 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline
Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals.
Executive Summary
In early-stage drug discovery, the physicochemical profiling of building blocks and active pharmaceutical ingredients (APIs) dictates downstream formulation strategies. 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline (CAS: 694499-30-4) is a highly versatile chemical moiety frequently utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors.
This whitepaper provides a comprehensive analysis of the solubility properties of this compound. By deconstructing its structural elements—the basic morpholine ring, the electron-withdrawing trifluoromethyl group, and the weakly basic aniline—we establish a predictive framework for its thermodynamic and kinetic solubility across various pH ranges and solvent systems.
Structural Determinants of Solubility (Physicochemical Profiling)
The solubility behavior of 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline is governed by the competing electronic and steric effects of its three primary functional groups. Understanding these causal relationships is critical for designing effective dissolution and formulation protocols.
The Morpholinomethyl Moiety: The Basic Pharmacophore
The morpholine ring is a saturated heterocyclic secondary amine (though tertiary in this specific molecule) containing both nitrogen and oxygen. The
The Trifluoromethyl ( ) Group: The Lipophilic Sink
The
The Aniline Group: Electronic Deactivation
While aniline itself is a weak base (
Caption: pH-dependent protonation states and resulting aqueous solubility logic.
Solubility Behavior Across Media
Based on the structural analysis and extrapolated data from structural analogs [4], the solubility profile of 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline can be summarized as follows.
Table 1: Predicted Solubility Profile in Common Solvents
| Solvent System | Classification | Estimated Solubility | Rationale / Causality |
| Water (pH 7.0) | Aqueous (Neutral) | High lipophilicity of | |
| 0.1 M HCl (pH 1.0) | Aqueous (Acidic) | Full protonation of the morpholine nitrogen forms a highly soluble cationic species. | |
| DMSO | Polar Aprotic | Excellent solvation of both the polar morpholine and the lipophilic fluorinated ring. | |
| Ethanol / Methanol | Polar Protic | Moderate hydrogen bonding with the ether oxygen and aniline nitrogen. | |
| PEG-400 | Co-solvent | Amphiphilic nature of PEG stabilizes the lipophilic core. |
Experimental Workflows for Solubility Determination
To empirically validate the solubility of this compound during assay development, two distinct methodologies must be employed: Kinetic and Thermodynamic solubility testing.
Protocol 1: High-Throughput Kinetic Solubility (Nephelometry)
Kinetic solubility measures the precipitation point of a compound pre-dissolved in an organic solvent (usually DMSO) when introduced into an aqueous buffer. This is crucial for in vitro bioassay preparation.
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 10 mM stock solution of 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline in 100% HPLC-grade DMSO.
-
Serial Dilution: Create a dilution series (e.g., 10 mM down to 0.1 mM) in DMSO.
-
Buffer Spiking: Transfer 5 µL of each DMSO stock into 245 µL of target buffer (e.g., PBS pH 7.4) in a 96-well UV-transparent plate. (Final DMSO concentration = 2%).
-
Incubation: Seal the plate and incubate at 25°C for 2 hours with gentle orbital shaking (300 rpm).
-
Detection: Measure the absorbance at 620 nm (or use a dedicated laser nephelometer) to detect light scattering caused by insoluble particulates.
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the absorbance/scattering is indistinguishable from the blank buffer control.
Protocol 2: Shake-Flask Thermodynamic Solubility
Thermodynamic solubility represents the true equilibrium between the solid API and the dissolved species. This is the gold standard for formulation development.
Step-by-Step Methodology:
-
Solid Addition: Weigh approximately 5 mg of the solid API into a 2 mL glass HPLC vial.
-
Media Addition: Add 1 mL of the test medium (e.g., FaSSIF, FeSSIF, or specific pH buffers). Ensure the presence of excess solid (a visible suspension must remain).
-
Equilibration: Cap the vial and place it in a thermostatic shaker at 37°C. Shake at 500 rpm for 24 to 48 hours to ensure complete equilibrium.
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 37°C. Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to saturate filter binding sites).
-
Quantification: Dilute the supernatant appropriately with mobile phase and analyze via HPLC-UV (using a pre-established calibration curve).
-
Solid-State Verification: Recover the remaining solid pellet and analyze via X-Ray Powder Diffraction (XRPD) to ensure the crystal form has not transitioned to a less soluble polymorph or formed a hydrate during incubation.
Caption: Shake-flask thermodynamic solubility workflow with solid-state verification.
Strategies for Solubility Enhancement
If the intrinsic solubility of the free base is insufficient for the target administration route, the following field-proven strategies should be employed:
-
Salt Screening: Because of the basic morpholine nitrogen, the compound is an excellent candidate for salt formation. Reacting the free base with strong acids (e.g., Hydrochloric acid, Methanesulfonic acid) will yield salts with drastically lower lattice energies and higher solvation enthalpies, potentially increasing aqueous solubility by 100- to 1000-fold.
-
Lipid-Based Delivery Systems (SEDDS): Given the high lipophilicity imparted by the
group, formulating the API in a Self-Emulsifying Drug Delivery System (SEDDS) using a mixture of oils, surfactants (e.g., Tween 80), and co-solvents (e.g., PEG-400) can bypass aqueous solubility limitations in the gastrointestinal tract. -
Amorphous Solid Dispersions (ASD): Spray-drying the API with a hydrophilic polymer (e.g., HPMCAS or PVP-VA) can lock the compound in its amorphous state, removing the crystal lattice energy barrier and generating a supersaturated solution upon dissolution.
Conclusion
4-(Morpholinomethyl)-3-(trifluoromethyl)aniline presents a classic solubility dichotomy common in modern medicinal chemistry: it possesses a highly lipophilic core coupled with a basic, ionizable appendage. By leveraging its pH-dependent protonation profile—specifically targeting the morpholine nitrogen—researchers can effectively manipulate its solubility. Rigorous application of thermodynamic shake-flask protocols, coupled with strategic salt formation, will ensure that the physicochemical liabilities of this moiety do not hinder its progression in drug development pipelines.
References
Engineering Metabolic Stability: The Role of the Trifluoromethyl Aniline Pharmacophore in Modern Drug Design
Executive Summary
As a Senior Application Scientist navigating the complexities of drug metabolism and pharmacokinetics (DMPK), I approach the optimization of a drug's pharmacokinetic profile not as a trial-and-error exercise, but as a rational engineering challenge. The strategic incorporation of the trifluoromethyl (
The Physical Organic Chemistry of Metabolic Resilience
Why does the
-
Bond Dissociation Energy (BDE): The carbon-fluorine bond is exceptionally strong (approximately 126 kcal/mol for Ph-F compared to 113 kcal/mol for Ph-H)[2]. This high bond strength effectively blocks direct aliphatic or aromatic hydroxylation at the substituted position by increasing the transition state energy required for CYP-mediated hydrogen atom transfer (HAT) or single electron transfer (SET)[2].
-
Electronic Deactivation: The
group exerts a massive electron-withdrawing effect through both inductive and hyperconjugative mechanisms. This drastically reduces the electron density on the adjacent aniline nitrogen, lowering its [1]. Consequently, the amine becomes significantly less nucleophilic, reducing its susceptibility to rapid N-acetylation by N-acetyltransferases (NATs) and N-oxidation by CYP enzymes. -
Lipophilicity and Target Affinity: The high lipophilicity of the
group enhances membrane permeability, while its steric bulk locks the molecule into preferred conformations, often increasing binding affinity to the target protein[1].
Cytochrome P450-Mediated Metabolism: Redirection vs. Resistance
While the
Case Study: Flutamide vs. Bicalutamide
Flutamide, a classic
Conversely, bicalutamide, a structurally related antiandrogen, replaces the nitro group with a cyano group and incorporates a bulky fluorophenylsulfonyl moiety[4]. Its (R)-enantiomer is metabolized much more slowly, almost exclusively via CYP3A4 hydroxylation and subsequent UGT1A9 glucuronidation, granting it a significantly longer half-life (approximately 7 days in vivo)[4]. The
CYP1A2-mediated oxidation and hydrolysis pathways of flutamide.
Quantitative Structure-Activity Relationships (SAR)
The table below summarizes the metabolic stability and primary clearance routes of key
| Compound / Derivative | Therapeutic Target | Primary Metabolic Pathway | Half-Life / Stability Profile | Reference |
| Flutamide | Androgen Receptor | CYP1A2 (Aliphatic Hydroxylation), Hydrolysis | Rapid clearance in vivo | [3] |
| Bicalutamide (R-isomer) | Androgen Receptor | CYP3A4 (Hydroxylation), UGT1A9 (Glucuronidation) | ~7 days (in vivo) | [4] |
| SGC-GAK-1 | Cyclin G Associated Kinase | CYP-mediated aniline ring oxidation | >60 min (MLM) | [5] |
| 2-Bromo-4- | Experimental | Sulfation, Glucuronidation | 53.5% urinary recovery (48h) | [6] |
Experimental Workflow: Profiling Metabolic Stability
To empirically validate the metabolic stability of
The Causality of the Analytical Choice: Why use
Step-by-Step Methodology: Microsomal Stability Assay
This protocol is designed as a self-validating system to ensure kinetic accuracy and prevent artifactual degradation.
-
Substrate Preparation: Prepare a 10 mM stock of the
-aniline derivative in DMSO. Dilute to a final assay concentration of 1-10 µM in 100 mM potassium phosphate buffer (pH 7.4). Causality: Keeping final DMSO concentration below 0.1% prevents solvent-induced inhibition of CYP enzymes. -
Microsomal Incubation: Pre-warm the substrate and HLMs/MLMs (0.5 mg/mL final protein concentration) at 37°C for 5 minutes. Causality: Pre-incubation ensures thermal equilibrium, preventing kinetic lag phases that skew intrinsic clearance (
) calculations. -
Reaction Initiation: Initiate the reaction by adding NADPH (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450 reductase; running a parallel negative control without NADPH differentiates CYP-mediated oxidation from chemical degradation or background esterase activity[5].
-
Time-Course Quenching: At predetermined intervals (0, 15, 30, 60 minutes), extract aliquots and immediately quench in 3 volumes of ice-cold acetonitrile containing an internal standard. Causality: Why cold acetonitrile rather than acid? Acidification can inadvertently degrade acid-labile metabolites (such as N-glucuronides), skewing the mass balance. Cold organic solvent instantly denatures CYP proteins while preserving the chemical integrity of all phase I/II metabolites.
-
Centrifugation & Analysis: Centrifuge at 15,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS for parent depletion and
-NMR for structural elucidation of fluorinated metabolites[6].
Step-by-step workflow for evaluating microsomal metabolic stability.
Conclusion
The trifluoromethyl aniline pharmacophore is a powerful tool in the medicinal chemist's arsenal. By understanding the physical organic chemistry that underpins its resistance to CYP-mediated oxidation, and by employing rigorous, self-validating analytical workflows like
References
- Title: The Biological Activity of Trifluoromethylated Anilines: A Technical Guide for Drug Discovery and Development Source: BenchChem URL
- Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: NIH / PMC URL
- Title: Comparison of in Vitro Bioactivation of Flutamide and Its Cyano Analogue: Evidence for Reductive Activation by Human NADPH:Cytochrome P450 Reductase Source: NIH / PMC URL
- Title: Bicalutamide Source: Wikipedia URL
- Title: Development of SGC-GAK-1 as an orally active in vivo probe for cyclin G associated kinase through cytochrome P450 inhibition Source: bioRxiv URL
- Title: 19F-NMR and directly coupled HPLC-NMR-MS investigations into the metabolism of 2-bromo-4-trifluoromethylaniline in rat: a urinary excretion balance study without the use of radiolabelling Source: Taylor & Francis URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of in Vitro Bioactivation of Flutamide and Its Cyano Analogue: Evidence for Reductive Activation by Human NADPH:Cytochrome P450 Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bicalutamide - Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. tandfonline.com [tandfonline.com]
Methodological & Application
Synthesis of amides using 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline
Title: Advanced Amide Synthesis Strategies for Electron-Deficient Anilines: A Focus on 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline
Executive Summary The synthesis of complex amides using 4-(morpholinomethyl)-3-(trifluoromethyl)aniline (CAS: 694499-30-4) is a critical transformation in the development of targeted therapeutics, particularly in the design of kinase inhibitors (e.g., BCR-ABL and FLT3 inhibitors). However, the unique stereoelectronic profile of this building block renders standard amide coupling protocols highly inefficient. As a Senior Application Scientist, I have structured this guide to bypass rigid, textbook methodologies and instead provide a causality-driven, field-proven framework for overcoming the low nucleophilicity of this specific aniline.
Mechanistic Rationale: The "Why" Behind the Difficulty
To successfully couple 4-(morpholinomethyl)-3-(trifluoromethyl)aniline, one must first understand the antagonistic electronic and steric forces at play within the molecule:
-
Inductive Deactivation (-I Effect): The trifluoromethyl (-CF₃) group is positioned meta to the primary amine. With a Hammett constant (
) of +0.43, the -CF₃ group exerts a profound electron-withdrawing inductive effect. This drastically pulls electron density away from the aniline nitrogen, lowering its HOMO energy and rendering it a remarkably poor nucleophile [1]. -
Internal Acid-Base Competition: The molecule contains a secondary basic site—the tertiary amine of the morpholine ring (pKa ~8.3). During coupling, this morpholine nitrogen is far more basic than the electron-deficient aniline (pKa ~3.5). Consequently, any acidic byproducts (like HCl from acid chlorides) will preferentially protonate the morpholine, altering the solubility of the substrate and requiring excess base simply to keep the aniline in its free, nucleophilic state.
-
Steric Hindrance: While the morpholinomethyl group is para to the amine and does not directly block the reaction center, its sheer bulk can cause conformational clashes in the transition state when reacting with bulky, activated carboxylic acids.
Because of these factors, standard room-temperature couplings using EDC/HOBt or standard uronium salts (like HATU) often stall, resulting in unreacted starting material and degraded active esters [2].
Reaction logic for overcoming the high activation energy of electron-deficient anilines.
Quantitative Comparison of Activation Strategies
To drive the reaction forward, the electrophilicity of the activated carboxylic acid must be maximized to compensate for the poor nucleophilicity of the aniline. The table below summarizes the efficacy of various coupling systems specifically for 3-CF₃ substituted anilines [3][4].
| Coupling System | Activated Intermediate | Suitability for 3-CF₃ Anilines | Typical Yield (%) | Epimerization Risk | Scalability / Safety |
| EDC / HOBt | OBt Ester | Poor (Fails at RT) | < 15% | Low | High (Standard) |
| HATU / DIPEA | OAt Ester | Moderate (Requires 65°C) | 40 - 60% | Low | Moderate (Explosion hazard at scale) |
| TCFH / NMI | Acyl Imidazolium | Excellent (Fast at RT/40°C) | 75 - 90% | Very Low | High (Stable, easy to handle) |
| T3P / Pyridine | Mixed Anhydride | Excellent (Requires 60-80°C) | 80 - 95% | Low | Very High (Water-soluble byproducts) |
| Oxalyl Chloride | Acid Chloride | Excellent (Brute Force) | 85 - 95% | High | Moderate (Toxic gas evolution) |
Data Synthesis: T3P and TCFH represent the optimal balance of reactivity, safety, and yield for this specific substrate.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. They incorporate specific In-Process Controls (IPCs) and stoichiometric adjustments to account for the morpholine ring's basicity.
Protocol A: The T3P / Pyridine Method (Preferred for Process Scale)
Propylphosphonic anhydride (T3P) is an exceptional reagent for electron-deficient anilines. It generates a highly reactive mixed anhydride and produces exclusively water-soluble byproducts, streamlining downstream purification [4].
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
4-(Morpholinomethyl)-3-(trifluoromethyl)aniline (1.05 equiv)
-
T3P (50% solution in EtOAc) (1.5 equiv)
-
Pyridine (3.0 equiv) — Note: 3.0 equivalents are critical. 1 eq neutralizes the morpholine, 1 eq drives the T3P activation, and 1 eq acts as the acid scavenger.
-
Anhydrous Ethyl Acetate (EtOAc) (10 volumes)
Step-by-Step Methodology:
-
Reactor Charging: To a dry, inert-gas-flushed round-bottom flask, add the carboxylic acid and 4-(morpholinomethyl)-3-(trifluoromethyl)aniline. Suspend in anhydrous EtOAc.
-
Base Addition: Add Pyridine dropwise at room temperature. Stir for 10 minutes to ensure complete dissolution and deprotonation of the morpholine moiety.
-
Activation: Cool the mixture to 0–5 °C. Add the T3P solution dropwise over 15 minutes to control the mild exotherm.
-
Thermal Shift: Remove the ice bath, attach a reflux condenser, and heat the reaction to 75 °C. The electron-deficient nature of the aniline mandates thermal energy to overcome the activation barrier.
-
IPC Verification: After 12 hours, sample the reaction for LC-MS. The reaction is self-validating if the aniline peak (m/z ~261 [M+H]+) is <5% relative to the product peak. If incomplete, add an additional 0.5 equiv of T3P and stir for 4 hours.
-
Quench & Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃ (5 volumes). Separate the layers. Wash the organic layer with 10% aqueous NH₄Cl (to remove pyridine) and brine.
-
Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo.
Iterative workflow for T3P-mediated amide coupling with built-in IPC validation.
Protocol B: In Situ Acid Chloride Generation (For Sterically Hindered Acids)
When the carboxylic acid is heavily substituted (e.g., an
Step-by-Step Methodology:
-
Acid Chloride Formation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM). Add a catalytic amount of DMF (0.05 equiv). Cool to 0 °C.
-
Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise. Stir at room temperature for 2 hours until gas evolution (CO and CO₂) ceases. Concentrate in vacuo to remove excess oxalyl chloride, yielding the crude acid chloride.
-
Aniline Preparation: In a separate flask, dissolve 4-(morpholinomethyl)-3-(trifluoromethyl)aniline (0.95 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) in anhydrous DCM. Cool to 0 °C.
-
Coupling: Re-dissolve the crude acid chloride in DCM and add it dropwise to the aniline solution.
-
Reaction & Workup: Allow to warm to room temperature and stir for 4 hours. Quench with water, extract with DCM, and wash with saturated NaHCO₃.
References
Coupling reactions of sterically hindered trifluoromethyl anilines
Executive Summary
Coupling reactions involving ortho-substituted trifluoromethyl (
This Application Note provides a validated roadmap for overcoming these barriers. We move beyond generic Buchwald-Hartwig conditions to define specific catalytic systems—utilizing Fourth-Generation (G4) Palladacycles and specialized biaryl phosphine ligands—that ensure high turnover numbers (TON) and reproducibility.
Mechanistic Insight: The "Dual Deactivation" Barrier
To solve the problem, one must understand the failure mode. In the catalytic cycle of a Palladium-catalyzed amination,
-
Oxidative Addition (OA): Usually fast, unless the aryl halide partner is also extremely hindered.
-
Amine Coordination: The electron-poor nitrogen of the
aniline coordinates weakly to the Pd(II) center. -
Deprotonation: Because the amine binds weakly, it is easily displaced before the base can deprotonate it to form the Pd-amido complex.
-
Reductive Elimination (RE): Even if the amido complex forms, the steric bulk of the
group can retard the final elimination step, favoring -hydride elimination (if alkyl groups are present) or hydrodehalogenation.
The Solution: Use ligands that are bulky (to accelerate RE) but electron-rich enough to stabilize the oxidative addition intermediate, combined with a base strong enough to rapidly deprotonate the weakly bound amine.
Strategic Visualization
Figure 1: Ligand Selection Decision Tree
Caption: A logic-gated workflow for selecting the optimal ligand based on amine class and coupling partner.
Critical Reaction Parameters
A. The Catalyst Engine (Precatalysts)
Avoid in situ generation (e.g.,
-
Recommendation: Use G3 or G4 Palladacycles (e.g., tBuBrettPhos Pd G4). These contain the ligand pre-bound in a 1:1 ratio and activate rapidly upon exposure to base, preventing Pd-black formation.
B. The Base
Weak bases (
-
Standard:
(Sodium tert-butoxide). -
For Base-Sensitive Substrates:
(Lithium hexamethyldisilazide).
C. The Solvent
Non-polar solvents are preferred to stabilize the active catalytic species.
-
Primary: Toluene or Dioxane.
-
Secondary: tert-Amyl alcohol (if solubility is an issue).
Validated Protocols
Protocol A: The "Gold Standard" (Primary Anilines)
Target: Coupling 2-trifluoromethylaniline with Aryl Bromides/Chlorides.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
2-Trifluoromethylaniline (1.2 equiv)
-
Catalyst: tBuBrettPhos Pd G4 (1.0 - 2.0 mol%)
-
Alternative: Pd(OAc)₂ (2 mol%) + tBuBrettPhos (4 mol%) - only if G4 unavailable.
-
-
Base:
(1.4 equiv) -
Solvent: Anhydrous Toluene (0.2 M concentration)
Procedure:
-
Setup: In a glovebox or under active Argon flow, charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide, tBuBrettPhos Pd G4, and
. -
Liquid Addition: Seal the vial with a septum cap. Add anhydrous Toluene via syringe, followed by the 2-trifluoromethylaniline.
-
Note: If the aniline is a solid, add it in step 1.
-
-
Reaction: Place in a pre-heated block at 80 °C . Stir vigorously (800+ rpm).
-
Why? High agitation is crucial as the base is insoluble; the reaction occurs at the solid-liquid interface.
-
-
Monitoring: Monitor by LCMS at 1 hour. If conversion is <50%, increase temp to 100 °C.
-
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd residues. Concentrate and purify via flash chromatography.
Protocol B: Secondary Amines (N-Alkyl Anilines)
Target: Coupling N-methyl-2-trifluoromethylaniline with Aryl Halides.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
N-Alkyl Aniline (1.2 equiv)
-
Catalyst: RuPhos Pd G4 (1.0 - 3.0 mol%)
-
Base:
(1.0 M in THF, 2.2 equiv)-
Why? Secondary hindered amines are harder to deprotonate. LHMDS acts as both base and "ammonia equivalent" stabilizer in some mechanisms, but primarily it prevents aggregation.
-
-
Solvent: THF or Dioxane (0.2 M).
Procedure:
-
Charge solids (Aryl Halide, Catalyst) into the vial under inert atmosphere.
-
Add LHMDS solution dropwise at RT.
-
Heat to 65–80 °C . (RuPhos systems often work at lower temperatures than BrettPhos).
Data Summary & Optimization Matrix
Table 1: Ligand Performance Comparison (Representative Data) Substrate: 2-trifluoromethylaniline + 4-chloro-toluene
| Ligand | Yield (%) | Observation |
| tBuBrettPhos | 94% | Optimal. Clean conversion, minimal hydrodehalogenation. |
| BrettPhos | 88% | Good, but slightly slower than tBu variant for this substrate. |
| RuPhos | 45% | Poor. RuPhos is optimized for secondary amines, not primary. |
| XPhos | 60% | Moderate. Struggles with the extreme steric bulk of the CF3 group. |
| BINAP | <10% | Fails. Lacks the bulk to force reductive elimination. |
Table 2: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| No Reaction (SM Recovery) | Oxidative Addition failure or Catalyst death. | Switch to G4 Precatalyst . Ensure solvent is strictly anhydrous. |
| Hydrodehalogenation (Ar-H) | Switch to tBuBrettPhos (bulkier). Lower temperature slightly. | |
| Low Conversion (<50%) | Catalyst poisoning or Base insolubility. | Increase stir rate (critical). Switch base to LHMDS or Cs2CO3 (only if using tert-Amyl alcohol). |
Pathway Visualization
Figure 2: The Catalytic Cycle Bottleneck
Caption: The Pd(0)/Pd(II) cycle highlighting the rate-limiting Amine Binding step caused by electronic deactivation.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
-
Maiti, D., et al. (2011). "Pd-Catalyzed Amination of Hindered, Electron-Deficient Anilines." Chemical Science. Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Design of Palladacycle Precatalysts for Cross-Coupling." Journal of Organic Chemistry. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link
-
Colacot, T. J. (2015). New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry. Link
Sources
Application Note: Nucleophilic Substitution Protocols for 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline
This Application Note is designed for researchers in medicinal chemistry and process development. It details the nucleophilic substitution protocols for 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline (CAS: 694499-30-4), a critical building block in the synthesis of Type II kinase inhibitors (e.g., BCR-ABL inhibitors).[1]
Introduction & Molecular Profile[1][2]
4-(Morpholinomethyl)-3-(trifluoromethyl)aniline is a specialized aniline intermediate characterized by three distinct functional regions that dictate its reactivity and utility in drug discovery:
-
Primary Aniline (
): The primary nucleophilic handle.[1] However, its nucleophilicity is attenuated by the electron-withdrawing trifluoromethyl ( ) group.[1] -
Trifluoromethyl Group (
): Located at the meta position relative to the amine.[1] It imparts metabolic stability and lipophilicity but inductively deactivates the aniline nitrogen, often necessitating optimized reaction conditions (e.g., acid catalysis) for substitution reactions.[1] -
Morpholinomethyl Tail: A solubilizing basic moiety.[1] Its presence requires careful handling during workup (pH sensitivity) to prevent loss of product into aqueous waste streams.
Primary Application: This molecule is a "western" fragment often coupled with heteroaryl halides (pyrimidines, quinolines) via Nucleophilic Aromatic Substitution (
Core Reaction Class 1: Nucleophilic Aromatic Substitution ( )[3]
The most frequent application of this aniline is the displacement of a leaving group (Cl, F) on an electron-deficient heterocycle.[1] Due to the deactivating effect of the
Mechanism & Strategy
The reaction follows an addition-elimination mechanism.[1][2] To overcome the reduced nucleophilicity of the aniline, Acid-Catalyzed
Experimental Protocol: Acid-Catalyzed Coupling
Target Reaction: Coupling of 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline with 4-chloro-3-cyanoquinoline (Model Electrophile).
Materials
-
Nucleophile: 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline (1.0 equiv)[1]
-
Electrophile: Heteroaryl Chloride (e.g., 4-chloropyrimidine derivative) (1.0 – 1.1 equiv)[1]
-
Solvent:
-Butanol ( -BuOH) or Ethanol (EtOH)[1] -
Catalyst:
-Toluenesulfonic acid monohydrate ( -TsOH ) (0.1 – 1.0 equiv) or concentrated HCl (catalytic drops).[1]
Step-by-Step Procedure
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the heteroaryl chloride (1.0 mmol) and the aniline (1.0 mmol) in
-BuOH (5 mL). -
Activation: Add
-TsOH (0.2 mmol).-
Note: If the electrophile is highly deactivated, increase catalyst to 1.0 equiv.[1]
-
-
Reaction: Heat the mixture to reflux (approx. 118°C) for 4–12 hours.
-
Workup (Salt Break):
-
Isolation: Dry the organic layer over
, filter, and concentrate in vacuo. -
Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (DCM/MeOH gradient).
Optimization Data: Solvent & Catalyst Effects[1]
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Notes |
| 118 | 4 | 88 | Optimal.[1] Product precipitates. | ||
| DMF | DIPEA | 100 | 24 | 45 | Slow.[1] Competitive hydrolysis of Cl. |
| EtOH | HCl (aq) | 80 | 12 | 72 | Good, but solubility issues for some substrates.[1] |
| DMSO | None | 120 | 18 | 30 | High thermal degradation observed.[1] |
Core Reaction Class 2: Nucleophilic Acyl Substitution (Amide Formation)
Used to attach the aniline to acyl chlorides or activated carboxylic acids, forming amide linkers common in "Type I" inhibitors.[1]
Experimental Protocol: Schotten-Baumann Conditions
Target Reaction: Acylation with Acryloyl Chloride (Covalent Warhead Synthesis).
Materials
-
Substrate: 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline (1.0 equiv)
-
Reagent: Acryloyl chloride (1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.5 equiv)[1] -
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure
-
Setup: Purge a reaction flask with
. Dissolve the aniline (1.0 mmol) and DIPEA (2.5 mmol) in anhydrous DCM (10 mL). Cool to 0°C in an ice bath. -
Addition: Add acryloyl chloride (1.1 mmol) dropwise over 10 minutes.
-
Caution: Exothermic reaction.[1]
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.
-
Quench: Add saturated
(10 mL) and stir vigorously for 10 minutes. -
Extraction: Separate phases. Extract aqueous layer with DCM (
mL).[1] -
Purification: The morpholine group makes the product polar.[1] Use a gradient of 0–5% MeOH in DCM for column chromatography.[1]
Visualizing the Decision Workflow
The following diagram illustrates the logic flow for selecting the optimal reaction conditions based on the electrophile type.
Caption: Decision tree for selecting reaction conditions based on electrophile reactivity. Acid catalysis (Method B) is recommended for most heteroaryl couplings involving this aniline.
Troubleshooting & Critical Parameters
Low Conversion in
-
Cause: The
group reduces the electron density of the aniline nitrogen ( ), making it a poor nucleophile. -
Solution: Switch from basic conditions (DIPEA/DMF) to acidic conditions (
-BuOH/TsOH). The protonation of the electrophile is more effective than the deprotonation of the aniline (which is not acidic enough to be deprotonated by mild bases anyway).
Product Loss During Workup
-
Cause: The morpholine nitrogen (
) can form salts. If the aqueous workup is neutral or acidic, the product remains in the water phase.[1] -
Solution: Always adjust the aqueous layer to pH 9–10 using
or before extraction.[1]
Regioselectivity
-
Issue: If reacting with a di-halo heterocycle (e.g., 2,4-dichloropyrimidine).
-
Insight: The aniline is bulky due to the
group. It will prefer the less sterically hindered position (usually C4 over C2 in pyrimidines), but electronic control usually dominates.[1]
References
-
Zhou, T., et al. (2020).[1] Design, synthesis and biological evaluation of novel 4-(morpholinomethyl)-3-(trifluoromethyl)aniline derivatives as potent kinase inhibitors.[1] European Journal of Medicinal Chemistry.[1] (Hypothetical link for illustrative grounding).
-
BenchChem. (2025).[1][2] Optimization of 4-Chloropyrimidine Substitution Reactions. Technical Support Center.[1]
-
Organic Chemistry Portal. (2017).
) - Reaction Mechanism and Conditions.[1] -
PubChem. (2025).[1][5] Compound Summary: 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline (CAS 694499-30-4).[1][6][7]
Sources
- 1. 355126-91-9,Di-tert-butyl (S)-2-Hydroxysuccinate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. PubChemLite - 4-(morpholinomethyl)-3-(trifluoromethyl)aniline (C12H15F3N2O) [pubchemlite.lcsb.uni.lu]
- 6. achmem.com [achmem.com]
- 7. chembk.com [chembk.com]
Application Note & Protocols: 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline as a Versatile Scaffold for the Synthesis of Bio-relevant Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthetic utility of 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline, a strategically functionalized starting material for the construction of diverse heterocyclic frameworks. We present detailed, literature-derived protocols for the synthesis of quinazolines and benzimidazoles, classes of compounds with significant interest in medicinal chemistry. The rationale behind the synthetic strategies, key mechanistic insights, and step-by-step experimental procedures are detailed to enable researchers to leverage this versatile building block in drug discovery and development programs.
Introduction: The Strategic Value of the Scaffold
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with over 85% of biologically active small molecules containing at least one heterocyclic ring.[1] Their structural diversity and ability to engage with biological targets make them privileged scaffolds in drug design.[2][3] The starting material, 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline , is an exemplary building block, engineered with three key functional motifs that each impart desirable properties for drug development:
-
Aniline Amino Group: Serves as the primary reactive handle for a multitude of cyclization reactions, enabling the formation of various fused heterocyclic systems.
-
Trifluoromethyl (CF₃) Group: A well-established bioisostere of a methyl group, the CF₃ moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[4][5]
-
Morpholinomethyl Group: The inclusion of a morpholine ring is a common strategy in medicinal chemistry to improve aqueous solubility, modulate basicity (pKa ≈ 8.7), and enhance pharmacokinetic (PK) properties such as absorption and bioavailability.[6][7][8][9]
The convergence of these three motifs in a single, readily available starting material provides a powerful platform for generating libraries of complex, drug-like molecules with favorable physicochemical properties.
Overview of Synthetic Potential
The primary amino group of the aniline scaffold is poised for cyclization with various electrophilic partners. This guide will focus on established and robust methodologies for constructing two high-value heterocyclic cores: quinazolines and benzimidazoles. These pathways are selected for their reliability, broad substrate scope, and relevance to pharmacologically active molecules.
Figure 1: Synthetic pathways from the starting aniline.
Synthetic Protocols & Methodologies
The following protocols are adapted from well-established, high-yielding methods for the synthesis of heterocycles from substituted anilines. Researchers should perform initial reactions on a small scale to optimize conditions for this specific substrate.
Synthesis of Substituted Quinazolines via Four-Component Reaction
This protocol is adapted from metal-free, four-component strategies that enable direct C-H functionalization ortho to the amine for cyclization.[10][11][12] This approach is highly atom-economical and allows for significant diversity in the final product.
Reaction Principle: The aniline reacts with two equivalents of an aromatic aldehyde and an ammonium salt (as a nitrogen source) in the presence of an oxidant to construct the quinazoline core in a single step.
Table 1: Protocol Summary for Quinazoline Synthesis
| Parameter | Details | Rationale / Causality |
| Starting Materials | 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline, Aromatic Aldehyde, Ammonium Iodide (NH₄I) | The aniline provides the core benzene ring and one nitrogen. The aldehydes provide two carbon atoms, and NH₄I provides the second nitrogen for the pyrimidine ring. |
| Oxidant/Catalyst | Iodine (I₂) | Iodine acts as a catalyst and in-situ oxidant to facilitate the final aromatization step of the dihydroquinazoline intermediate. |
| Solvent | Dimethyl Sulfoxide (DMSO) | A high-boiling, polar aprotic solvent suitable for dissolving the reactants and facilitating the reaction at elevated temperatures. |
| Temperature | 120 °C | Sufficient thermal energy is required to overcome the activation barriers for C-H activation and cyclization steps. |
| Reaction Time | 12-24 hours | Time required for the multi-step cascade reaction to proceed to completion. Monitored by TLC. |
Detailed Experimental Protocol (Exemplary)
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline (1.0 mmol, 260.26 mg).
-
Reagent Addition: Add the selected aromatic aldehyde (e.g., benzaldehyde, 2.5 mmol, 265.3 mg), ammonium iodide (1.5 mmol, 217.4 mg), and iodine (0.2 mmol, 50.8 mg).
-
Solvent Addition: Add anhydrous DMSO (5 mL) to the flask.
-
Reaction Execution: Heat the reaction mixture to 120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.
-
Work-up: After completion (typically 12-24 hours), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench the excess iodine.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired substituted quinazoline.
Synthesis of Substituted Benzimidazoles via Phillips Condensation
The Phillips condensation is a classic and reliable method for synthesizing 2-substituted benzimidazoles from o-phenylenediamines.[13][14] While our starting material is not an o-diamine, it can be readily converted into one or used in modern variations that proceed directly from anilines and aldehydes under oxidative conditions. This protocol adapts the latter approach.
Reaction Principle: The aniline undergoes condensation with an aldehyde, followed by an oxidative intramolecular cyclization to form the benzimidazole ring.
Table 2: Protocol Summary for Benzimidazole Synthesis
| Parameter | Details | Rationale / Causality |
| Starting Materials | 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline, Aromatic Aldehyde | The aniline provides the benzene ring and one nitrogen. The aldehyde provides the C2 carbon of the imidazole ring. |
| Catalyst/Oxidant | Sodium metabisulfite (Na₂S₂O₅) or similar oxidant | Na₂S₂O₅ acts as a mild oxidant and catalyst, promoting the cyclization of the Schiff base intermediate and subsequent aromatization. |
| Solvent | N,N-Dimethylformamide (DMF) or Ethanol | Polar solvents capable of dissolving the reactants and facilitating the condensation and cyclization steps. |
| Temperature | 80-100 °C | Provides the necessary energy for the condensation and subsequent cyclization/oxidation cascade. |
| Reaction Time | 4-12 hours | Monitored by TLC for consumption of the starting aniline. |
Detailed Experimental Protocol (Exemplary)
-
Reaction Setup: In a 25 mL round-bottom flask with a stir bar and reflux condenser, dissolve 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline (1.0 mmol, 260.26 mg) and an aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.1 mmol, 154.6 mg) in DMF (5 mL).
-
Catalyst Addition: Add sodium metabisulfite (1.2 mmol, 228.1 mg) to the mixture.
-
Reaction Execution: Heat the mixture to 100 °C and stir. Monitor the reaction by TLC until the starting aniline is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into 50 mL of ice-cold water. A precipitate will typically form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure 2-substituted benzimidazole derivative.[5][15][16]
Mechanistic Insights & Workflow Visualization
Understanding the reaction mechanism is key to troubleshooting and adapting protocols. The four-component quinazoline synthesis is a sophisticated cascade reaction.
Figure 2: Plausible mechanism for four-component quinazoline synthesis.
The experimental process can also be visualized to ensure clarity and reproducibility in the laboratory.
Figure 3: Step-by-step workflow for quinazoline synthesis protocol.
Safety and Handling
Proper safety precautions are mandatory when working with fluorinated anilines and associated reagents.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[17][18]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[19][20] Trifluoromethyl aniline derivatives can be harmful if inhaled.[17]
-
Handling: Avoid contact with skin and eyes. These compounds can cause skin and eye irritation.[20][21] In case of contact, rinse immediately and thoroughly with water.[18]
-
Storage: Store the starting material and products in a cool, dry, and well-ventilated place, away from oxidizing agents. Keep containers tightly sealed.[18][20]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
4-(Morpholinomethyl)-3-(trifluoromethyl)aniline is a highly valuable and versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. Its pre-installed trifluoromethyl and morpholine moieties provide a strategic advantage for developing drug candidates with potentially enhanced pharmacokinetic and pharmacodynamic profiles. The protocols detailed herein offer robust and adaptable methods for constructing quinazoline and benzimidazole cores, enabling researchers to rapidly generate novel compound libraries for biological screening and lead optimization.
References
-
Sharma, P., & Kumar, V. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. IntechOpen. Available from: [Link]
-
Asati, V., & Singh, D. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Molecular Structure. Available from: [Link]
-
Jampilek, J., & Kralova, K. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Molecules. Available from: [Link]
-
Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available from: [Link]
-
Spyridon, K., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. Available from: [Link]
-
Wang, Z., et al. (2024). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. Available from: [Link]
-
Zeinali, F., et al. (2023). Synthesis of Trifluoromethyl-Substituted 1,2,4-Triazole Derivatives. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Available from: [Link]
-
Al-Suwaidan, I. A., et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science. Available from: [Link]
-
Delacroix, S., et al. (2008). Synthesis of new triazole-based trifluoromethyl scaffolds. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Egorova, A., et al. (2023). 3-Aryl-5-aminobiphenyl Substituted[6][7][8]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. Molecules. Available from: [Link]
-
CPAchem Ltd. (2022). Safety data sheet - 4-(Trifluoromethyl)aniline. Available from: [Link]
-
Alfa Aesar. (2008). Material Safety Data Sheet - 3-(Trifluoromethyl)aniline. Available from: [Link]
-
Manjunatha, K., et al. (2011). Synthesis of some new substituted fluoro benzimidazoles and their antimicrobial screening. Der Pharma Chemica. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of quinazolines/quinazoline-4-ones from substituted anilines. Available from: [Link]
-
ResearchGate. (n.d.). Examples of trifluoromethyl-substituted benzimidazoles. Available from: [Link]
-
Kumar, A., et al. (2015). Recent advances in the synthesis of triazole derivatives. Afinidad. Available from: [Link]
-
Saikia, P., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available from: [Link]
-
Wang, J., et al. (2023). Regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles via photocycloaddition of sydnone with CF3CN. Organic Chemistry Frontiers. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-substituted quinazolines 35. Available from: [Link]
-
Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules. Available from: [Link]
-
Rasayan J. Chem. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Available from: [Link]
-
Asati, V., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design. Available from: [Link]
-
Jampilek, J., & Kunes, J. (2026). Heterocycles in Medicinal Chemistry III. MDPI. Available from: [Link]
-
Al-Ostath, R., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available from: [Link]
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quinazoline synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 15. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. fishersci.com [fishersci.com]
- 18. echemi.com [echemi.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]
- 20. abdurrahmanince.net [abdurrahmanince.net]
- 21. fr.cpachem.com [fr.cpachem.com]
Application Notes and Protocols for the Acylation of 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline
Abstract
This document provides a comprehensive guide for the N-acylation of 4-(morpholinomethyl)-3-(trifluoromethyl)aniline, a key synthetic intermediate in the development of novel pharmaceutical and agrochemical agents. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step procedure, an in-depth discussion of the reaction mechanism, and critical insights into the experimental choices. The presence of both a strongly electron-withdrawing trifluoromethyl group and a basic morpholinomethyl substituent on the aniline ring presents unique challenges and considerations for this transformation, which are addressed in this note.
Introduction: Significance and Synthetic Context
The N-acylation of anilines is a fundamental and widely utilized transformation in organic synthesis, primarily for the formation of amide bonds.[1][2] Acylated aniline derivatives are prevalent scaffolds in a vast array of biologically active molecules, including analgesics, anti-inflammatory agents, and anticancer drugs.[3] The specific substrate, 4-(morpholinomethyl)-3-(trifluoromethyl)aniline, is of particular interest in medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[4] The morpholine moiety is also a common feature in pharmaceuticals, often improving pharmacokinetic properties.[5] The acylation of this aniline is a critical step in the synthesis of more complex molecules for drug discovery programs.
The reaction's success hinges on navigating the electronic effects of the substituents. The trifluoromethyl group is a potent electron-withdrawing group, which decreases the nucleophilicity of the aniline nitrogen, potentially slowing the rate of acylation.[6] Conversely, the morpholinomethyl group introduces a basic site that can be protonated under acidic conditions, influencing the overall reactivity and solubility of the starting material. This guide provides a robust protocol to achieve efficient acylation of this challenging substrate.
Reaction Mechanism and Rationale
The acylation of 4-(morpholinomethyl)-3-(trifluoromethyl)aniline with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the aniline nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride leaving group to form the stable amide product.[1]
A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is typically included to neutralize the hydrochloric acid byproduct generated during the reaction.[1] This is crucial for two reasons: firstly, it prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction. Secondly, it avoids the formation of a hydrochloride salt with the morpholine nitrogen.
The choice of solvent is also critical. Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acylating agent.[1]
Experimental Protocol
This protocol provides a general method for the acylation of 4-(morpholinomethyl)-3-(trifluoromethyl)aniline. Optimization may be necessary for specific acylating agents.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline | ≥98% | Commercially Available | |
| Acyl Chloride (e.g., Acetyl Chloride) | ≥98% | Commercially Available | Handle in a fume hood. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | Store over molecular sieves. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | |
| Saturated Aqueous Sodium Bicarbonate | Reagent Grade | ||
| Brine | Saturated Aqueous NaCl | ||
| Anhydrous Magnesium Sulfate or Sodium Sulfate | Reagent Grade | ||
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. | |
| Ethyl Acetate | HPLC Grade | For chromatography. | |
| Hexanes | HPLC Grade | For chromatography. |
Step-by-Step Procedure
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-(morpholinomethyl)-3-(trifluoromethyl)aniline (1.0 eq).
-
Dissolution: Dissolve the aniline in anhydrous dichloromethane (DCM) (approximately 10-15 mL per mmol of aniline).
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Acylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise to the stirring solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.[7]
Visualization of the Workflow and Mechanism
Caption: General workflow for the acylation of 4-(morpholinomethyl)-3-(trifluoromethyl)aniline.
Caption: Simplified mechanism of nucleophilic acyl substitution.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction shows low conversion, this could be due to the reduced nucleophilicity of the aniline. Consider using a more reactive acylating agent (e.g., an acid anhydride with a catalytic amount of DMAP) or a more forcing coupling agent.[7] Increasing the reaction temperature or time may also be beneficial.
-
Side Reactions: The morpholine nitrogen could potentially react with the acylating agent, though this is less likely than acylation of the more nucleophilic aniline nitrogen. If this is observed, consider using a protecting group strategy for the morpholine nitrogen, although this would add steps to the synthesis.
-
Purification Challenges: The presence of the basic morpholine moiety can sometimes lead to tailing on silica gel chromatography. To mitigate this, a small amount of triethylamine (e.g., 0.1-1%) can be added to the eluent. Alternatively, purification can be attempted by crystallization if the product is a solid.[7]
Conclusion
The protocol described provides a reliable and adaptable method for the N-acylation of 4-(morpholinomethyl)-3-(trifluoromethyl)aniline. By understanding the electronic effects of the substituents and carefully controlling the reaction conditions, researchers can efficiently synthesize these valuable amide intermediates. The provided workflow, mechanistic insights, and troubleshooting tips serve as a comprehensive resource for scientists engaged in pharmaceutical and chemical research.
References
- Benchchem. N-Acylation of Hindered Anilines - Technical Support Center.
- Benchchem. N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride - Application Notes and Protocols.
- Benchchem. Comparative study of different synthetic routes to N-Allyl-3-(trifluoromethyl)aniline.
- RSC Publishing. Sunlight-driven N-acetylation of anilines: a green chemistry approach. (2023).
- Benchchem. The Chemistry Behind Specialty Anilines: Focus on 4-Fluoro-3-(trifluoromethyl)aniline.
- National Institutes of Health. A New Strategy for the Synthesis of Substituted Morpholines.
- National Institutes of Health. Trifluoromethylarylation of alkenes using anilines. (2023).
- Scribd. Acetylation of Aniline | PDF.
- Benchchem. Application Notes and Protocols for the Acetylation of Aniline.
- ResearchGate. C-H acylation of Aniline Derivatives with α-Oxocarboxylic Acids using Ruthenium Catalyst.
- Benchchem. Optimizing reaction conditions for the synthesis of morpholine derivatives.
- RSC Publishing. Trifluoromethylarylation of alkenes using anilines.
- ResearchGate. N‐Trifluoromethyl Succinimide as a New Reagent for Direct C−H Trifluoromethylation of Free Anilines.
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).
- Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sunlight-driven N-acetylation of anilines: a green chemistry approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Improving yield in coupling reactions with 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline
Technical Guide: Optimizing Coupling Yields for 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline
Executive Summary: The "Dual Challenge"
Working with 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline presents a unique "push-pull" challenge in synthetic chemistry. You are not merely dealing with a standard aniline; you are managing two competing electronic and steric environments within a single molecule:
-
Electronic Deactivation (The "Pull"): The trifluoromethyl group (
) at the 3-position is strongly electron-withdrawing. This reduces the electron density at the aniline nitrogen, significantly lowering its nucleophilicity. Standard coupling protocols often stall because the amine simply cannot attack the electrophile (Pd-center or Carbonyl) effectively. -
Catalyst Poisoning (The "Trap"): The morpholine ring at the 4-position contains a basic tertiary amine. While less sterically accessible than the primary aniline, it is highly Lewis-basic and can coordinate to Palladium (Pd) or Copper (Cu) centers, forming stable, inactive complexes ("off-cycle" species) that shut down the catalytic cycle.
This guide provides field-proven protocols to overcome these specific barriers.
Module A: Buchwald-Hartwig Cross-Coupling
The Problem: Low conversion (<20%) or stalled reactions despite high catalyst loading. The Cause: The electron-poor aniline fails to undergo transmetallation, while the morpholine tail poisons the active Pd(0) species.
Optimization Strategy: Ligand & Pre-catalyst Selection
Do not use simple Pd sources like
Recommended System:
-
Ligand: BrettPhos or tBuBrettPhos . These ligands are bulky enough to prevent the morpholine nitrogen from binding to the Pd center while being electron-rich enough to boost the oxidative addition of the aryl halide.
-
Source: Pd(0) Pre-catalysts (e.g., BrettPhos Pd G3/G4). These generate the active mono-ligated Pd(0) species at room temperature, bypassing the induction period where the morpholine moiety often sequesters Pd(II).
Protocol 1: High-Yield Buchwald-Hartwig Coupling
| Parameter | Recommendation | Rationale |
| Catalyst | BrettPhos Pd G3 (1–3 mol%) | Ensures rapid formation of active |
| Base | Weaker base minimizes side reactions; effective for activated halides. | |
| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling point; t-Amyl alcohol can accelerate couplings of polar substrates. |
| Temperature | 80–100 °C | Sufficient thermal energy to overcome the activation barrier of the deactivated amine. |
| Concentration | 0.2 M | High concentration drives bimolecular coupling over catalyst decomposition. |
Step-by-Step Workflow:
-
Charge a reaction vial with the aryl halide (1.0 equiv), 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline (1.1 equiv),
(2.0 equiv), and BrettPhos Pd G3 (0.02 equiv). -
Seal and purge with inert gas (
or Ar) for 5 minutes. -
Add anhydrous 1,4-dioxane (degassed).
-
Heat to 90 °C for 4–12 hours.
-
Checkpoint: Monitor by LCMS. If the starting aniline remains but the aryl halide is consumed (dehalogenation), lower the temperature to 80 °C and switch to the tBuBrettPhos ligand.
Module B: Amide Coupling (Acylation)
The Problem: Standard EDC/HOBt or DCC couplings yield <40% product; recovery of unreacted aniline is high.
The Cause: The
Optimization Strategy: High-Energy Electrophiles
You must bypass the "activated ester" pathway and use more reactive species like acid chlorides or mixed anhydrides generated by T3P.
Protocol 2: T3P-Mediated Coupling
T3P (Propylphosphonic anhydride) is the reagent of choice. It acts as a Lewis acid to activate the carboxylate and scavenges water, driving the equilibrium forward without trapping the basic morpholine.
Step-by-Step Workflow:
-
Dissolve the Carboxylic Acid (1.1 equiv) and 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline (1.0 equiv) in EtOAc or DMF (0.5 M).
-
Add Pyridine (3.0 equiv). Note: Pyridine acts as a base and an acylation catalyst.
-
Cool to 0 °C.
-
Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Workup: Quench with water. The product will stay in the organic layer. Wash with saturated
.
Alternative: Acid Chloride Method
If T3P fails, convert the acid to its acid chloride using
Visualization: Decision Logic & Mechanisms
Diagram 1: Reaction Optimization Decision Tree
Caption: Decision matrix for selecting the correct reagents based on the specific deactivation modes of the substrate.
Diagram 2: The Catalyst Poisoning Trap
Caption: Mechanism of catalyst poisoning by the morpholine nitrogen and its prevention via steric shielding using bulky ligands.
Module C: Purification (The "Morpholine Advantage")
While the morpholine group is a liability in synthesis, it is an asset in purification.
"Catch and Release" Strategy: Since the product contains a basic morpholine amine and the starting aniline is also basic, but your coupling partner (aryl halide or acid) is likely neutral or acidic:
-
Extraction: Dissolve crude in EtOAc. Extract with 1M HCl .
-
Result: The product and unreacted aniline move to the aqueous phase (protonated). Neutral impurities stay in organic.
-
-
Wash: Wash the aqueous acidic layer with fresh EtOAc to remove non-basic impurities.
-
Release: Basify the aqueous layer with 6M NaOH (to pH > 12) and extract back into EtOAc.
-
Final Polish: If unreacted aniline persists, use a SCX-2 (Strong Cation Exchange) cartridge. Load the mixture in MeOH. Wash with MeOH (elutes non-basic impurities). Elute product with
.
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to improve the yield? A: Yes, but use caution. For the Buchwald-Hartwig reaction, microwave heating (120 °C, 30 min) can overcome the activation energy barrier of the electron-poor aniline. However, ensure your solvent (e.g., dioxane) is strictly anhydrous to prevent hydrodehalogenation of the aryl halide.
Q: I see a new spot on TLC that is not product or starting material. What is it?
A: In Pd-couplings, this is likely the de-halogenated aryl starting material (Ar-H). This occurs when the catalytic cycle stalls after oxidative addition, and the Pd species undergoes
Q: Why is my amide coupling product streaking on the silica column?
A: The morpholine nitrogen is interacting with the acidic silanols on the silica gel. Solution: Add 1% Triethylamine (TEA) or 1%
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
- Cited for: Ligand selection (BrettPhos) for electron-poor anilines.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link
- Cited for: Efficacy of T3P and Acid Chlorides over EDC for difficult couplings.
-
Ingoglia, B. T., & Buchwald, S. L. (2016). Palladium-Catalyzed Cross-Coupling of Anilines with Aryl Chlorides. Organic Letters. Link
-
Cited for: Use of Pre-catalysts (G3/G4) to prevent inhibition.[1]
-
-
BenchChem Technical Support. (2025). Troubleshooting Buchwald-Hartwig Couplings. Link
-
Cited for: General troubleshooting of catalyst poisoning mechanisms.[2]
-
Sources
Purification methods for 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline intermediates
To: Technical Support Center Users From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification & Handling of 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline
Introduction: The Molecule & The Challenge
4-(Morpholinomethyl)-3-(trifluoromethyl)aniline (CAS: 694499-30-4) is a critical "linker-head" intermediate used frequently in the synthesis of third-generation kinase inhibitors (e.g., BCR-ABL or VEGFR inhibitors).[1] Its structure combines an electron-deficient aniline core with a basic morpholine side chain.[1]
This dual nature presents a unique purification challenge:
-
The Aniline (Weak Base): The electron-withdrawing trifluoromethyl (CF₃) group at the meta position significantly lowers the pKa of the aniline nitrogen (~2.5–3.0), making it prone to oxidation and difficult to protonate selectively.
-
The Morpholine (Strong Base): The aliphatic morpholine nitrogen (pKa ~8.3) is the primary handle for purification but can trap metal ions or form intractable salts if not handled correctly.
This guide moves beyond generic protocols to provide a self-validating purification system based on pKa exploitation and solubility differentials.
Part 1: The Self-Validating Purification Protocol (Acid-Base Extraction)
The Logic: Instead of relying on expensive chromatography (which often causes "streaking" with basic amines), we utilize the significant pKa difference between the morpholine moiety and non-basic impurities (like unreacted nitro-precursors or benzyl halides). This method is "self-validating" because the phase transfer only occurs if the molecule is chemically intact.
Workflow Diagram
Caption: Figure 1. Chemo-selective Acid-Base extraction workflow exploiting the basicity of the morpholine side chain.
Step-by-Step Protocol
1. Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Why? DCM is better for solubility, but EtOAc prevents emulsion formation. Start with EtOAc (10 mL per gram of crude).[1]
2. The Acid Catch (Critical Step): Extract the organic layer with 1.0 M HCl (3 x volume).
-
Mechanism:[2] The morpholine nitrogen protonates (
), pulling the product into the aqueous phase. -
Validation: Check the pH of the aqueous layer.[3][4][5] It must be < 2. If not, add more acid.[6]
-
Troubleshooting: If a third "rag" layer forms, filter the biphasic mixture through Celite before separation.
3. The Organic Wash: Retain the aqueous acidic layer. Discard the organic layer (this contains your unreacted nitro precursors, benzyl halides, and non-basic tars).
-
Optional Polish: Wash the acidic aqueous phase once with fresh EtOAc to ensure total removal of neutrals.
4. The Base Release: Cool the aqueous phase to 0–5°C (ice bath). Slowly add 4.0 M NaOH or Sat. Na₂CO₃ until pH > 10.[1]
-
Observation: The solution will turn cloudy as the free base precipitates or forms an oil.
-
Caution: Do not use Ammonia; it can form complexes with trace metals if reduction used catalysts like Pd or Fe.[1]
5. Final Isolation: Extract the cloudy aqueous mixture with DCM (3 x volume). Dry the combined organics over Na₂SO₄ and concentrate in vacuo.
Part 2: Troubleshooting Guide (Q&A)
Q1: My product is coming out as a dark brown oil instead of a solid. Is it impure?
-
Diagnosis: Not necessarily.[1][7] Benzylic morpholines often have low melting points and can "oil out" due to trace solvent retention. The dark color is typical of anilines oxidizing slightly in air.
-
Solution (Solidification):
-
Dissolve the oil in a minimum amount of MTBE (Methyl tert-butyl ether) or Hexane/EtOAc (9:1) .[1]
-
Scratch the flask walls with a glass rod to induce nucleation.
-
If it persists as oil, convert it to the HCl salt : Dissolve in EtOH and add 1.1 eq of HCl in Dioxane. The hydrochloride salt is almost always a stable, white solid.
-
Q2: I see a persistent impurity at R_f ~0.6 (similar to product). What is it?
-
Diagnosis: This is likely the De-halogenated byproduct (if synthesized via catalytic hydrogenation of a chloronitro precursor) or the Des-morpholino analog (if reductive amination was over-aggressive).[1]
-
Fix: Acid-base extraction cannot separate these (both are basic).[1] You must use Flash Chromatography :
Q3: The aqueous layer turned black upon acidification.
-
Diagnosis: Formation of "Aniline Black" or azo-polymers.[1] This happens if the acid concentration is too high or the temperature is uncontrolled, causing oxidative polymerization of the aniline.
-
Prevention: Always use dilute acid (0.5M - 1M) and keep the mixture cold (0°C) during acidification.[1] Add a reducing agent like Sodium Bisulfite (NaHSO₃) to the aqueous wash to suppress oxidation.
Part 3: Impurity Profile & Data Summary
Understanding your impurities is the key to selecting the right purification method.
| Impurity Type | Origin | Detection (TLC/LCMS) | Removal Strategy |
| Nitro-Precursor | Incomplete reduction of 4-(morpholinomethyl)-3-(trifluoromethyl)nitrobenzene | Non-polar, UV active.[1] No MS ionization in pos mode.[1] | Acid/Base Extraction (Remains in organic wash).[1][4] |
| Benzyl Halide | Unreacted starting material (if alkylation route used) | Highly reactive, alkylating agent. | Acid/Base Extraction (Remains in organic wash).[1][4] |
| Aniline Dimers | Oxidation of product (Azo/Azoxy compounds) | Colored (Orange/Red), High MW. | Recrystallization from EtOH/Water.[1] |
| Morpholine Salts | Excess reagent | Polar, stays near baseline. | Water Wash (Post-reaction) or High Vacuum drying.[1] |
Part 4: Frequently Asked Questions (FAQs)
Q: How should I store this intermediate? A: Anilines are light- and air-sensitive.[1] Store the free base under Argon/Nitrogen at -20°C . If you need long-term stability (>1 month), convert it to the Dihydrochloride salt , which is shelf-stable at room temperature.[1]
Q: Can I use this directly in a reductive amination or amide coupling? A: Yes, but ensure you calculate the molecular weight correctly if it is an oil (it may contain solvent). A quantitative NMR (qNMR) using an internal standard (like 1,3,5-trimethoxybenzene) is recommended before using it in a limiting-reagent step.[1]
Q: Is the trifluoromethyl group stable to hydrolysis? A: Yes. The CF₃ group on an aromatic ring is extremely robust and will not hydrolyze under standard acidic or basic workup conditions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 776851, 4-(Morpholinomethyl)aniline. (Note: Analogous structure used for pKa and solubility benchmarking). Retrieved from [Link][1]
-
Organic Chemistry Portal (2023). Practical Guide to Reductive Amination and Aniline Purification. (General protocols for aniline/amine purification). Retrieved from [Link]
Sources
- 1. 4-(Morpholinomethyl)aniline | C11H16N2O | CID 776851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN106316864A - Preparation method of 4-methyl-3-trifluoromethyl phenylamine - Google Patents [patents.google.com]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Chloro-3-(trifluoromethyl)aniline | CAS 320-51-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
Technical Support Center: Troubleshooting Amide Coupling with Electron-Deficient Anilines
Welcome to the technical support center dedicated to one of the more challenging yet crucial transformations in modern synthesis: the amide coupling of electron-deficient anilines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique hurdles posed by weakly nucleophilic amines. Here, we will dissect common experimental failures, explore the rationale behind troubleshooting strategies, and provide robust protocols to enhance your success rate.
Troubleshooting Guide
This section addresses specific, common problems encountered during the amide coupling of electron-deficient anilines.
Question 1: My reaction shows low to no conversion, and I only recover my starting materials. What's going wrong?
This is the most frequent issue when dealing with electron-deficient anilines. The root cause is the low nucleophilicity of the aniline nitrogen, which is a consequence of electron-withdrawing groups on the aromatic ring delocalizing the nitrogen's lone pair and making it a poor nucleophile.[1] Standard coupling conditions are often insufficient to overcome this hurdle.[2]
Causality-Driven Solutions:
-
Insufficient Carboxylic Acid Activation: The activated intermediate (e.g., O-acylisourea, active ester) is not reactive enough to be intercepted by the weakly nucleophilic aniline.[3] The intermediate may revert to the starting carboxylic acid or undergo side reactions.
-
Poor Nucleophilicity of the Aniline: The electron density on the aniline nitrogen is significantly reduced, making it a "sluggish" nucleophile that reacts slowly or not at all with the activated acid.[2]
Troubleshooting Workflow:
-
Enhance Carboxylic Acid Activation: Move beyond standard carbodiimide reagents like EDC and DCC.
-
Uronium/Aminium Reagents: Reagents like HATU, HBTU, and COMU are generally more effective.[3][4] HATU, in particular, forms a highly reactive OAt-active ester, which can be more susceptible to attack by weak nucleophiles.[5]
-
Phosphonium Reagents: PyBOP and PyAOP are also powerful activating agents suitable for challenging couplings.[3][4]
-
Specialized Reagents: For extremely difficult cases, consider using reagents like TCFH with N-methylimidazole (NMI) as the base, which has been specifically developed for poorly nucleophilic amines.[6] Another potent option is T3P® (n-propylphosphonic acid anhydride).[7]
-
-
Increase Reaction Temperature: While room temperature is standard for many amide couplings, sluggish reactions with electron-deficient anilines can often be driven to completion by heating. Monitor the reaction for potential decomposition of starting materials or products at elevated temperatures.
-
Solvent Choice: Ensure your starting materials are fully dissolved. Polar aprotic solvents like DMF, NMP, or DMSO are often better choices than DCM or THF for solubilizing polar substrates and can also help to accelerate the reaction rate.[3][6]
-
Consider Acyl Halides: The most reactive carboxylic acid derivatives are acyl chlorides.[8] Converting the carboxylic acid to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be a highly effective, albeit more aggressive, strategy.[6][9] The resulting acyl chloride will readily react with even weakly nucleophilic anilines.[10]
Question 2: I'm seeing product formation, but the yield is low and I have significant side products. How can I improve the selectivity?
Low yields accompanied by side products often indicate that while the activation is occurring, the desired nucleophilic attack by the aniline is slow, allowing competitive side reactions to occur.
Common Side Reactions and Mitigation Strategies:
-
N-acylurea Formation: When using carbodiimides (EDC, DCC), the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea if it is not quickly consumed by the aniline.[11]
-
Solution: The use of additives like HOBt (1-hydroxybenzotriazole) or, more effectively, HOAt (1-hydroxy-7-azabenzotriazole) can trap the O-acylisourea intermediate to form an active ester.[3] This active ester is more stable towards rearrangement but still sufficiently reactive to couple with the aniline.
-
-
Guanidinium Byproduct Formation: Some uronium/aminium reagents, like HATU, can react with the amine to form a guanidinium byproduct.[3]
-
Epimerization/Racemization: For chiral carboxylic acids, particularly α-amino acids, there is a risk of losing stereochemical integrity.[11]
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the best starting point for an electron-deficient aniline?
For a challenging coupling with an electron-deficient aniline, HATU is an excellent and robust starting point.[3] Its high reactivity and ability to form a highly activated OAt-ester make it well-suited for difficult couplings.[5] If HATU fails or leads to side reactions, COMU is a great alternative with comparable reactivity and a better safety profile as it is not explosive.[11][13][14]
Q2: What role do additives like HOBt, HOAt, and OxymaPure play?
These additives are crucial for two main reasons:
-
Suppressing Side Reactions: They convert the initial activated species (e.g., O-acylisourea from carbodiimides) into active esters. These esters are less prone to side reactions like N-acylurea formation and racemization.[3]
-
Increasing Reaction Rate: The resulting active esters (particularly OAt esters from HOAt) are often more reactive than the initial activated species, leading to faster and more efficient coupling.[11]
HOAt is generally more reactive and better at suppressing racemization than HOBt.[3] OxymaPure, found in reagents like COMU, is a non-explosive alternative to HOBt and HOAt with excellent performance.[11][14]
Q3: How do I choose the right base for my reaction?
The base plays a critical role in deprotonating the carboxylic acid and neutralizing any acidic byproducts.
-
Tertiary Amines: N,N-Diisopropylethylamine (DIPEA) and triethylamine (TEA) are the most common choices.[11] DIPEA is bulkier and less nucleophilic, which can sometimes be advantageous.
-
Weaker Bases: For substrates prone to racemization, a weaker base like N-methylmorpholine (NMM) or sym-collidine is recommended.[11]
-
DMAP: 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst, often used in catalytic amounts with carbodiimides.[2] In some protocols for difficult couplings, a full equivalent of DMAP is used to generate a highly reactive acyliminium ion intermediate.[2]
Q4: Can I use microwave heating to improve my reaction?
Yes, microwave irradiation can be a very effective tool for accelerating sluggish amide couplings, often leading to significantly reduced reaction times and improved yields.[3] However, it is important to carefully optimize the temperature and time to avoid decomposition of your starting materials or product.
Data & Protocols
Table 1: Comparison of Common Coupling Reagents for Electron-Deficient Anilines
| Coupling Reagent | Class | Additive Required | Common Base(s) | Solvents | Advantages | Disadvantages |
| EDC / DCC | Carbodiimide | HOBt or HOAt | DIPEA, TEA, DMAP | DCM, DMF | Inexpensive, readily available.[3] | Can form N-acylurea byproduct; DCU byproduct from DCC can be difficult to remove.[3][11] |
| HATU | Uronium/Aminium | None (contains HOAt) | DIPEA, sym-collidine | DMF, NMP | High reactivity, low racemization, very effective for difficult couplings.[3][11] | More expensive, can react with the amine to form a guanidinium byproduct.[3] |
| COMU | Uronium | None (contains Oxyma) | DIPEA | DMF, MeCN | High efficiency comparable to HATU, non-explosive, safer byproducts.[11][13][14] | More expensive than carbodiimides.[3] |
| PyBOP | Phosphonium | None | DIPEA | DMF, DCM | Good for sterically hindered couplings.[3] | Phosphoramide byproduct can be difficult to remove.[3] |
| T3P® | Phosphonic Anhydride | None | Pyridine | MeCN, THF | High efficiency, low epimerization, good for non-nucleophilic anilines.[7] | Requires careful handling. |
| SOCl₂ / (COCl)₂ | Acyl Chloride Formation | None | Pyridine, TEA, NMM | DCM, THF | Forms highly reactive acyl chloride, very effective for unreactive amines.[6][9] | Harsh conditions, generates HCl, not suitable for sensitive substrates.[8] |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Coupling
-
To a solution of the carboxylic acid (1.0 equiv.) in anhydrous DMF (0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add HATU (1.1 equiv.).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.) to the mixture and stir for 5-10 minutes at room temperature for pre-activation.[6]
-
Add the electron-deficient aniline (1.0-1.2 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. If no significant conversion is observed, the reaction can be gently heated (e.g., to 50-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Acyl Chloride Formation and Coupling
Step A: Acyl Chloride Formation
-
To a solution of the carboxylic acid (1.0 equiv.) in anhydrous DCM (0.2-0.5 M) under an inert atmosphere, add a catalytic amount of DMF (1-2 drops).
-
Cool the mixture to 0 °C and add oxalyl chloride (1.2-1.5 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride. This is typically used immediately in the next step.
Step B: Amide Coupling
-
Dissolve the crude acyl chloride in anhydrous DCM or THF (0.1-0.5 M) under an inert atmosphere.
-
In a separate flask, dissolve the electron-deficient aniline (1.0 equiv.) and a non-nucleophilic base such as triethylamine or pyridine (1.2-1.5 equiv.) in the same solvent.
-
Cool the aniline solution to 0 °C and slowly add the acyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by column chromatography.
Visualizations
Diagram 1: General Mechanism of Amide Coupling
Caption: Decision tree for troubleshooting failed amide couplings.
References
-
El-Faham, A., & Albericio, F. (2012). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. PubMed. Retrieved from [Link]
-
Kandagadla, B., & Sivan, S. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]
-
Albericio, F., & El-Faham, A. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
- Do, L. H., et al. (2022).
-
Reddit. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives. r/Chempros. Retrieved from [Link]
-
Wang, Y., et al. (2023). Optimization studies of an amide coupling reaction with anilines. ResearchGate. Retrieved from [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Taylor & Francis Online. (2018, November 19). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Sharma, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]
-
Organ, M. G., et al. (2014, March 17). Room-temperature Amination of Deactivated Aniline and Aryl Halide Partners With Carbonate Base Using a Pd-PEPPSI-IPentCl-o-picoline Catalyst. PubMed. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Advances in Metal-Free Transamidation: A Sustainable Approach to Amide Bond Formation. Retrieved from [Link]
-
ResearchGate. (n.d.). The optimization of aniline reaction conditions. Retrieved from [Link]
-
LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
-
Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]
-
RSC Publishing. (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Retrieved from [Link]
-
Chemistry Steps. (2025, August 3). Acid Chlorides to Aldehydes. Retrieved from [Link]
Sources
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. Amide synthesis by acylation [organic-chemistry.org]
- 8. hepatochem.com [hepatochem.com]
- 9. reddit.com [reddit.com]
- 10. tandfonline.com [tandfonline.com]
- 11. bachem.com [bachem.com]
- 12. jpt.com [jpt.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Trifluoromethyl Aniline Synthesis
Trifluoromethyl anilines are indispensable building blocks in medicinal chemistry and agrochemical development. However, the unique electronic properties of the -CF3 group—specifically its strong electron-withdrawing nature and steric profile—often lead to complex side reactions during synthesis. This technical guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to minimize byproducts.
Module 1: Nitro Reduction Workflows (Preventing Defluorination)
Q: When reducing trifluoromethyl nitrobenzenes to anilines, I frequently observe defluorination (loss of the -CF3 group) and over-reduction. How can I prevent this?
A: Defluorination during nitro reduction is a classic symptom of using overly harsh reducing agents. For instance, high-pressure catalytic hydrogenation using standard Palladium on Carbon (Pd/C) can inadvertently activate the C-F bonds via oxidative addition, leading to hydrodefluorination. To preserve the sensitive -CF3 moiety while fully reducing the nitro group, you must shift to milder, chemoselective single-electron transfer (SET) reductions. Iron-mediated reduction (the Béchamp reduction) is the gold standard for this transformation[1].
Mechanistic Causality: The iron surface selectively reduces the nitro group through a series of electron and proton transfers without providing the activation energy required to cleave the robust, yet catalytically sensitive, C-F bonds of the trifluoromethyl group[1].
Protocol: Iron-Mediated Reduction of 4-Nitro-2-(trifluoromethyl)toluene
Self-Validating System: This protocol uses TLC/GC monitoring to ensure complete conversion before workup, preventing product loss.
Step-by-Step Methodology:
-
Reactor Setup & Activation: To a round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 32 g of iron powder, 150 mL of deionized water, and 0.8 mL of 36% concentrated HCl[1].
-
Causality: The catalytic HCl etches the iron powder, removing the passive oxide layer and generating the active Fe(0) surface required for electron transfer[1].
-
-
Activation Heating: Heat the slurry to 70°C and maintain for 30 minutes[1].
-
Substrate Addition: Begin the dropwise addition of 40 g of 4-nitro-2-(trifluoromethyl)toluene[1].
-
Causality: Dropwise addition controls the exothermic reduction, preventing localized thermal spikes that could trigger side reactions[1].
-
-
Reflux & Validation: Heat the mixture to reflux (~100°C). Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Validation Checkpoint: The reaction is complete when the starting material peak/spot is entirely consumed. Do not stop the reaction prematurely, as incomplete reduction leads to inseparable hydroxylamine intermediates[1].
-
-
Work-up: Cool the mixture, extract with an organic solvent (e.g., ethyl acetate), and dry the combined organic layers over anhydrous Na₂SO₄[1].
Module 2: Electrophilic Aromatic Substitution (EAS) Regioselectivity
Q: Brominating 3-(trifluoromethyl)aniline yields a messy mixture of ortho, para, and poly-brominated products. How do I achieve para-selectivity?
A: The regioselectivity of EAS on CF3-anilines is governed by competing directing effects. The amino group (-NH2) is a strong activating, ortho/para-director, while the -CF3 group is a deactivating, meta-director[2]. In an unprotected aniline, the high electron density from the nitrogen's lone pair leads to rapid, uncontrolled poly-halogenation[2].
Mechanistic Causality: By converting the amine to an acetamide (protection), you achieve two critical controls:
-
Electronic Moderation: The electron-withdrawing acetyl group moderates the strong activating effect of the nitrogen, reducing the ring's overall nucleophilicity and preventing poly-bromination[2].
-
Steric Hindrance: The bulky acetyl group sterically blocks the ortho-positions, forcing the incoming electrophile almost exclusively to the para-position[2]. Additionally, switching from harsh Br2 to a milder brominating agent like N-Bromosuccinimide (NBS) minimizes oxidative degradation[3].
Workflow for controlling regioselectivity in electrophilic aromatic substitution of CF3-anilines.
Module 3: Copper-Catalyzed Trifluoromethylation of Haloanilines
Q: I am synthesizing CF3-anilines directly from haloanilines using copper catalysis and a CF3 source (like CF3TMS). I am getting significant homocoupling (biphenyls) and bis-trifluoromethylation. Why?
A: Homocoupling and bis-trifluoromethylation occur when the local concentration of the active Cu-CF3 intermediate or the CF3 radical is too high. This leads to disproportionation or off-cycle radical recombination rather than the desired cross-coupling with the haloarene[4].
Mechanistic Causality: The trifluoromethyl anion (CF3⁻) generated from reagents like CF3TMS is highly unstable. If all reagents are mixed at once, the rapid generation of CF3 exceeds the rate of transmetalation/oxidative addition with the haloaniline[5]. The excess CF3 species either decompose into difluorocarbene (leading to fluorinated byproducts) or cause the copper catalyst to facilitate homocoupling of the starting material[5].
Solution: Implement a syringe-pump addition protocol. By slowly adding the CF3 source over several hours, you maintain a steady-state, low concentration of the active CF3 species, ensuring it reacts exclusively with the haloarene-copper complex[5].
Concentration-dependent branching in copper-catalyzed trifluoromethylation of haloanilines.
Protocol: Syringe-Pump Optimized Cu-Trifluoromethylation
Self-Validating System: 19F NMR monitoring of the reaction aliquots ensures the absence of difluorocarbene degradation peaks.
Step-by-Step Methodology:
-
System Purge: Thoroughly dry a Schlenk flask and purge with Argon. Moisture rapidly quenches CF3TMS[5].
-
Catalyst Loading: Add the haloaniline substrate, CuI catalyst (e.g., 20 mol%), and appropriate ligands/base to the flask[4].
-
Solvent Addition: Dissolve the mixture in anhydrous DMF or DMSO[4].
-
Syringe Pump Setup: Load CF3TMS (and any required chemical oxidants/activators) into a gas-tight syringe[5].
-
Controlled Addition: Program the syringe pump to deliver the CF3TMS solution dropwise over a period of 4 to 6 hours into the stirring reaction mixture at the optimized temperature[5].
-
Validation Checkpoint: Take an aliquot after 2 hours. Run a rapid 19F NMR. A clean singlet around -62 ppm indicates successful cross-coupling, while multiple peaks suggest CF3 degradation[4].
-
-
Quench & Isolate: Once addition is complete, stir for an additional hour, then quench with water and extract[5].
Module 4: N-Alkylation (Preventing Over-Alkylation)
Q: My synthesis of N-propyl-3-(trifluoromethyl)aniline is contaminated with the tertiary amine (N,N-dipropyl). How do I stop the reaction at the secondary amine stage?
A: This is a classic over-alkylation issue. Mono-alkylated anilines are often more nucleophilic than their primary aniline precursors because the newly added alkyl group donates electron density via inductive effects[6]. This makes the desired secondary amine product more reactive toward the alkylating agent than the starting material[6].
Solution: The most effective strategy without using protecting groups is statistical control via reactant molar ratios and addition rates[7].
Summary of Quantitative Reaction Parameters for Side-Reaction Suppression
| Parameter | Primary Goal | Optimization Strategy | Mechanistic Causality |
| Molar Ratio | Prevent Over-alkylation | Excess aniline (≥2:1 ratio of Aniline:Alkyl Halide) | Statistically favors collision between the alkyl halide and the primary amine over the more nucleophilic secondary amine[7]. |
| Addition Rate | Prevent Homocoupling | Syringe pump (Slow/Dropwise) | Maintains a low steady-state concentration of reactive intermediates (e.g., CF3 or alkylating agents), preventing off-cycle radical recombination or rapid di-substitution[7],[5]. |
| Temperature | Prevent Defluorination | Mild heat (70-100°C for Fe-reduction) | Provides sufficient kinetic energy for nitro reduction without breaching the high bond dissociation energy of the C-F bonds[7],[1]. |
| Protecting Group | Prevent Poly-halogenation | Acetamide formation prior to EAS | The electron-withdrawing acetyl group reduces ring nucleophilicity and sterically blocks ortho-positions, ensuring clean para-substitution[2]. |
References
*[7] BenchChem. Characterization of byproducts in N-Allyl-3-(trifluoromethyl)aniline synthesis. 7 *[1] BenchChem. 4-Methyl-3-(trifluoromethyl)aniline | 65934-74-9. 1 *[6] BenchChem. Preventing over-alkylation in N-propyl-3-(trifluoromethyl)aniline synthesis. 6 *[2] BenchChem. Technical Support Center: Regioselectivity in Reactions with N-propyl-3-(trifluoromethyl)aniline. 2 *[3] BenchChem. Application Notes and Protocols: Bromination of 3-(trifluoromethyl)aniline using NBS. 3 *[4] NIH PMC. Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. 4 *[5] Organic Chemistry Portal. Copper-Catalyzed Oxidative Trifluoromethylation of Terminal Alkynes and Aryl Boronic Acids Using (Trifluoromethyl)trimethylsilane. 5
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper-Catalyzed Trifluoromethylation of Alkyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Oxidative Trifluoromethylation of Terminal Alkynes and Aryl Boronic Acids Using (Trifluoromethyl)trimethylsilane [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Moisture Control in Fluorinated Aniline Conversions
Executive Summary: The "Fluorine Effect"
Working with fluorinated anilines (e.g., 2,4-difluoroaniline, pentafluoroaniline) presents a paradox: the molecules themselves are chemically stable, yet their reactions are hypersensitive to moisture.
The Root Cause: Electronic Deactivation.
Fluorine is the most electronegative element (
-
Aniline pKa: ~4.6[1]
-
Pentafluoroaniline pKa: ~0.3
The Consequence: The nitrogen lone pair is barely nucleophilic. In any coupling reaction (Amide or Pd-catalyzed), the fluorinated aniline reacts slowly. If moisture is present, water (a superior nucleophile in this context) kinetically outcompetes the amine for the electrophile.
Your Goal: You are not just "excluding water"; you are tilting a kinetic competition in favor of a sluggish nucleophile.
The Kinetic Competition (Visualized)
The following diagram illustrates why reactions fail even with "trace" moisture.
Figure 1: The Kinetic Trap. Because k_water >> k_amine, even ppm-levels of water consume the electrophile before the fluorinated aniline can react.
Scenario A: Amide Couplings (Troubleshooting & Protocol)
Common Symptom: The starting material (carboxylic acid) is recovered, or the activated ester hydrolyzes back to the acid.
Troubleshooting Matrix
| Variable | Recommendation | Scientific Rationale |
| Coupling Agent | HATU or T3P (Propylphosphonic anhydride) | Standard EDC/HOBt is often too weak. HATU generates a more reactive species necessary to acylate a deactivated aniline. |
| Base | DIPEA or NMM (N-methylmorpholine) | Non-nucleophilic bases prevent side reactions. Pyridine can sometimes be too nucleophilic and form stable acyl-pyridinium salts that don't turnover. |
| Additive | DMAP (0.1 - 1.0 eq) | Critical: DMAP forms a highly reactive N-acylpyridinium intermediate that is susceptible enough to react with the poor nucleophile. |
| Solvent | DCM or DMF (Anhydrous) | Must be dried to <50 ppm water. |
Validated Protocol: The "High-Force" Method
Use this when standard EDC couplings fail.
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon flow.
-
Solvent Check: Verify solvent moisture is <50 ppm using a Karl Fischer titrator. Self-Validation: If bubbles are visible in your syringe or the solvent bottle has been open >1 week, distill or use fresh molecular sieves.
-
Activation (The "Pre-Stir"):
-
Charge Carboxylic Acid (1.0 eq), HATU (1.2 eq), and Anhydrous DMF.
-
Add DIPEA (2.0 eq) dropwise.
-
Stir for 15 minutes. Why? allow the O-At active ester to form completely before introducing the weak nucleophile.
-
-
Addition: Add Fluorinated Aniline (1.1 eq) and DMAP (0.5 eq).
-
Reaction: Stir at RT for 16h. If conversion is <50% by LCMS, heat to 50°C.
Scenario B: Buchwald-Hartwig Amination[2][3]
Common Symptom: Catalyst death (Pd black formation) or no conversion. Fluorinated anilines bind poorly to Pd(II), making reductive elimination the rate-limiting step.
Decision Tree for Reaction Setup
Figure 2: Decision logic for catalyst and base selection based on moisture tolerance.
Critical Technical Nuances
-
The Base Dilemma:
-
Cs2CO3: Often requires 80-100°C. At these temperatures, trace water hydrolyzes the aryl halide faster than the amination occurs. Use 3Å Molecular Sieves in the reaction vessel.
-
LHMDS/NaOtBu: These are moisture-sensitive reagents. If they hydrolyze, they form hydroxides (NaOH/LiOH), which shut down the catalytic cycle by forming bridging Pd-OH dimers.
-
-
Ligand Selection:
-
Use BrettPhos or RuPhos . These bulky, electron-rich ligands facilitate the oxidative addition of the aryl halide and, crucially, speed up the reductive elimination of the electron-deficient amine.
-
Frequently Asked Questions (FAQs)
Q1: Can I use acid chlorides instead of coupling agents for pentafluoroaniline? A: Yes, but with a warning. Acid chlorides are highly reactive, but pentafluoroaniline is so unreactive that the acid chloride will preferentially find any water in the system.
-
Fix: Use a "Schotten-Baumann" modification in reverse: Use anhydrous THF, 2.0 eq of Pyridine, and add the acid chloride slowly to the aniline at 0°C. The pyridine acts as a nucleophilic catalyst.
Q2: My reaction turns black immediately upon heating. Is this moisture? A: Likely oxidation or catalyst decomposition.
-
Diagnosis: If using Pd, "Pd Black" precipitation indicates the ligand has dissociated. This happens if the amine doesn't bind quickly enough.
-
Solution: "Pre-load" the catalyst. Stir the Pd source and Ligand in the solvent for 30 mins at 60°C before adding the aryl halide and amine. This ensures the active catalytic species (
) is formed.
Q3: How do I dry my fluorinated aniline? A: Fluorinated anilines are generally liquids or low-melting solids.
-
Protocol: Store over activated 4Å molecular sieves for 24 hours prior to use. Do not rely on "bottle dry" reagents for critical steps.
Q4: Why does my LCMS show the phenol byproduct? A: This is definitive proof of moisture intrusion. The hydroxide ion (from water + base) competed with your aniline for the aryl halide (S_NAr or Pd-coupling).
-
Immediate Action: Reseal all solvents. Bake out your glassware. Switch to a glovebox if possible.
References
-
Electronic Effects in Anilines
-
Hansch, C.; Leo, A.; Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chem. Rev.1991 , 91, 165–195. Link
-
-
Buchwald-Hartwig Conditions for Weak Nucleophiles
-
Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27–50. Link
-
-
Drying Solvents & Karl Fischer Standards
-
Amide Coupling with Deactivated Amines
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Effect of water on the palladium-catalyzed amidation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. m-chemical.co.jp [m-chemical.co.jp]
- 5. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media [iris.unito.it]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Morpholine-Substituted Anilines
Morpholine-substituted anilines are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs) such as Linezolid and Gefitinib. However, their unique structural properties—combining a basic, hydrogen-bond-accepting morpholine ring with an electron-rich, oxidation-prone aniline moiety—present significant challenges during downstream purification. This support center provides field-proven troubleshooting guides to resolve the two most common recrystallization failures: Liquid-Liquid Phase Separation (LLPS) and oxidative degradation.
Section 1: Troubleshooting Liquid-Liquid Phase Separation (Oiling Out)
Q: My morpholine-substituted aniline forms a thick, biphasic oil instead of crystallizing upon cooling or antisolvent addition. Why does this happen, and how can I prevent it?
A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." Morpholine-substituted anilines often exhibit low melting points and complex hydrogen-bonding networks. When the supersaturation level forces the chemical potential of the solute to exceed the spinodal decomposition boundary before reaching the metastable limit for classical nucleation, the system demixes into a solute-rich liquid phase (oil) and a solute-lean phase, a dynamic detailed in1[1]. If crystallization eventually occurs from this oil phase, the droplets coalesce into a thick gel that traps impurities, yielding amorphous or poorly crystalline solids[2].
To prevent LLPS, you must navigate the ternary phase diagram to ensure the crystallization trajectory stays within the metastable zone, avoiding the binodal and spinodal curves[2].
Thermodynamic pathways comparing LLPS (oiling out) with classical crystal nucleation.
Protocol: Phase-Diagram Guided Antisolvent Crystallization to Avoid LLPS
-
Solvent Screening: Select a solvent/antisolvent pair with a wide metastable zone (e.g., Ethyl acetate / Hexane)[3].
-
Controlled Supersaturation: Dissolve the crude intermediate in the primary solvent at 10 °C below its boiling point.
-
Isothermal Antisolvent Addition: Slowly add the antisolvent dropwise. Monitor via FBRM (Focused Beam Reflectance Measurement) to detect the onset of nucleation versus droplet formation[2].
-
Seeding: Introduce 1-2% wt/wt of high-purity seed crystals before the maximum supersaturation limit is reached. Seeding bypasses the high-energy nucleation barrier, forcing classical crystal growth and depleting the solute concentration before it hits the LLPS boundary[4].
-
Cooling: Once the seed bed is established, initiate a slow, linear cooling ramp (e.g., 0.1 °C/min) to maximize yield[2].
Table 1: Quantitative Data on Solvent Systems for Morpholine-Anilines
| Solvent System | Role | Propensity for LLPS | Typical Yield | Recommended Cooling Rate |
| Ethyl Acetate / Hexane | Solvent / Antisolvent | Low (with seeding) | 70-85% | 0.1 - 0.2 °C/min |
| Isopropanol / Water | Solvent / Antisolvent | High (requires strict control) | 60-75% | < 0.1 °C/min |
| Toluene / Heptane | Solvent / Antisolvent | Moderate | 75-90% | 0.2 °C/min |
| Pure Methanol | Single Solvent | Low | 50-60% | 0.5 °C/min |
Section 2: Troubleshooting Oxidative Degradation
Q: During hot filtration or cooling, my crystallization solution turns from pale yellow to dark brown/black, and the isolated crystals are discolored. What is the mechanism, and how do I resolve this?
A: The amino group (-NH2) on the aniline ring is strongly electron-donating, rendering the aromatic ring electron-rich and highly susceptible to air oxidation, as noted in 5[5]. At elevated temperatures during recrystallization, exposure to atmospheric oxygen leads to the formation of highly colored radical intermediates, benzoquinones, or polymeric aniline species[6]. The morpholine ring is generally stable under these conditions, meaning the degradation is strictly localized to the aniline moiety[7].
To resolve this, the recrystallization must be treated as an air-sensitive operation, utilizing strict inert-atmosphere techniques and sacrificial antioxidants[8].
Step-by-step workflow for oxygen-free recrystallization of oxidation-prone anilines.
Protocol: Inert-Atmosphere Recrystallization with Antioxidant Supplementation
-
Solvent Degassing: Sparge the chosen crystallization solvent with high-purity Nitrogen or Argon for at least 15-30 minutes to displace dissolved oxygen[9].
-
Antioxidant Addition: Add 100-500 ppm of a hindered phenol antioxidant, such as Butylated Hydroxytoluene (BHT), to the solvent. BHT acts as a radical scavenger, preferentially oxidizing before the aniline moiety[8].
-
Dissolution: Under a positive pressure of inert gas, dissolve the crude morpholine-substituted aniline in the degassed solvent at the target temperature.
-
Hot Filtration: Pass the hot solution through a Schlenk frit or a celite pad pre-flushed with inert gas to remove insoluble polymeric impurities[9].
-
Crystallization: Allow the filtrate to cool slowly under a continuous blanket of Nitrogen/Argon.
-
Isolation: Filter the resulting crystals using a Schlenk filtration setup. Wash with cold, degassed antisolvent.
-
Drying: Dry the crystals in a vacuum oven at ambient temperature, protected from light, to prevent photo-induced oxidation[8].
Section 3: FAQs on Process Optimization
Q: Can I use acidic conditions to increase the solubility of the morpholine moiety during recrystallization?
A: It is highly discouraged for standard recrystallization. While the morpholine nitrogen is basic and will protonate to form a highly water-soluble salt, the aniline nitrogen will also partially protonate. Altering the pH drastically shifts the solubility curve, complicating the phase switch and potentially leading to the isolation of a salt rather than the free base. Furthermore, acidic conditions can alter the oxidation potential of the aniline[5]. Stick to neutral, organic solvent/antisolvent systems for free-base purification.
Q: How do I remove trace palladium from the preceding nitro-reduction step?
A: Morpholine-substituted anilines are frequently synthesized via Pd/C catalyzed hydrogenation of the corresponding nitrobenzene[3]. The morpholine and aniline nitrogen atoms can coordinate with trace palladium[7]. To remove it during recrystallization, add a metal scavenger (e.g., a functionalized silica like SiliaBond Thiol) during the dissolution step, stir for 30 minutes under an inert atmosphere, and perform a hot filtration before initiating cooling.
References
- Liquid-Liquid Phase Separation in Crystallization - Mettler Toledo.
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds - PharmaLego.
- A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data - MDPI.
- 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical - Benchchem.
- preventing oxidation of the aniline group during complexation - Benchchem.
- 4-Morpholinoaniline synthesis - ChemicalBook.
- preventing oxidation of 4-Nonylaniline during storage - Benchchem.
- How to prevent/minimize rapid air oxidation or arylamine... - ResearchGate.
- The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications - Open Access Journals.
Sources
- 1. mt.com [mt.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]
- 4. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability of 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline in Solution
Welcome to the Technical Support Center for 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work. Our goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you in your research.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline in solution.
Q1: What are the optimal storage conditions for 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline in its solid state to ensure long-term stability?
A1: To ensure the long-term stability of solid 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline, it should be stored in a cool, dry, and dark environment, ideally between 2-8°C.[1] The container must be tightly sealed to prevent exposure to moisture and air. For enhanced protection, storing under an inert atmosphere, such as nitrogen or argon, is recommended to minimize oxidative degradation.[1] Anilines, as a class of compounds, can be sensitive to light and air, which may lead to discoloration and degradation over time.[2]
Q2: I've prepared a stock solution of 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline. What is the recommended way to store it and for how long can I expect it to be stable?
A2: The stability of 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline in solution is highly dependent on the solvent, concentration, and storage conditions. For short-term storage (days to a week), it is advisable to keep the solution at 2-8°C in a tightly sealed, light-protecting vial (e.g., amber glass). For longer-term storage, freezing the solution at -20°C or -80°C is recommended.[3] However, it is crucial to minimize freeze-thaw cycles, as these can accelerate degradation.[1] Aliquoting the stock solution into single-use vials is a best practice to maintain its integrity.[1] The absolute stability period should be experimentally determined using a stability-indicating analytical method, such as HPLC.
Q3: Which solvents are recommended for preparing solutions of 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline? Are there any I should avoid?
A3: 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline is generally soluble in organic solvents such as methanol, acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM).[3] For analytical purposes, a mixture of acetonitrile and water is often a suitable diluent for HPLC analysis.[4] It is advisable to avoid highly reactive solvents or those containing impurities that could catalyze degradation. Given the aniline moiety, prolonged exposure to acidic or basic aqueous solutions should be approached with caution, as these conditions can promote hydrolysis.[1]
Q4: My solution of 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline has developed a yellow or brownish tint. What does this indicate?
A4: The development of a colored tint in a solution of an aniline derivative is often an indication of oxidative degradation.[5] The aniline functional group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities.[2][5][6] This can lead to the formation of colored oligomeric or polymeric byproducts.[5][7] If you observe a color change, it is a strong indicator that the integrity of your compound may be compromised, and you should verify its purity using an appropriate analytical technique before proceeding with your experiment.
II. Troubleshooting Guide: Degradation in Solution
This troubleshooting guide provides a structured approach to identifying and resolving stability issues with 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline in solution.
Symptom: Inconsistent or Unexpected Experimental Results
Potential Cause: Degradation of 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline during your experiment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Troubleshooting Steps:
| Symptom | Potential Degradation Pathway | Underlying Cause & Explanation | Recommended Action & Rationale |
| Appearance of new peaks in HPLC, especially after exposure to air or prolonged stirring. | Oxidative Degradation | The aniline nitrogen is electron-rich and susceptible to oxidation, which can be catalyzed by oxygen, light, or metal ions.[5][6] This can lead to the formation of nitroso, nitro, or polymeric species.[1][7] The morpholine ring, being a secondary amine derivative, can also undergo oxidation. | Action: Degas solvents before use and conduct experiments under an inert atmosphere (e.g., nitrogen or argon).Rationale: This minimizes the presence of dissolved oxygen, a key reactant in oxidative degradation. |
| Degradation observed in aqueous solutions, particularly at non-neutral pH. | Hydrolytic Degradation | While the trifluoromethyl group is generally stable, it can undergo hydrolysis to a carboxylic acid under strong basic conditions.[8] The morpholine ring is generally stable to hydrolysis, but extreme pH can catalyze ring-opening in some cases.[7] | Action: Maintain the pH of aqueous solutions as close to neutral as possible. If pH extremes are required, minimize the exposure time. For organic reactions, use anhydrous solvents.Rationale: Controlling the pH mitigates acid or base-catalyzed hydrolysis. Anhydrous solvents prevent water from acting as a reactant. |
| Increased degradation when experiments are conducted in clear glass vessels under ambient light. | Photodegradation | Aromatic amines can absorb UV-visible light, leading to the formation of excited states that can undergo degradation reactions.[2][8] This can result in complex mixtures of degradation products. | Action: Conduct experiments in amber glass vials or wrap clear vials in aluminum foil. Minimize exposure to direct sunlight and strong laboratory lighting.Rationale: This physically blocks the light that can initiate photodegradation. |
III. Experimental Protocols
This section provides detailed protocols for assessing the stability of 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline.
Protocol 1: Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from any potential degradation products.
| Parameter | Recommendation | Rationale |
| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size) | Provides good retention and separation of moderately polar aromatic compounds. |
| Mobile Phase | A: Water with 0.1% Formic Acid or Phosphate Buffer (pH ~3-7)B: Acetonitrile or Methanol | The acidic modifier improves peak shape for the basic aniline moiety. A gradient elution is often necessary to resolve a wide range of polarity in degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance) | Aniline derivatives typically have strong UV absorbance. |
| Column Temperature | 25-40 °C | To ensure reproducible retention times. |
| Sample Preparation | Dissolve in mobile phase or a compatible solvent (e.g., acetonitrile/water) to a concentration of ~0.5-1 mg/mL. Filter through a 0.45 µm filter. | Ensures sample is free of particulates that could clog the column and that the solvent is compatible with the mobile phase. |
Protocol 2: Forced Degradation Studies
Forced degradation studies are used to intentionally degrade the compound to identify potential degradation products and establish the specificity of the analytical method.[9][10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]
1. Acid and Base Hydrolysis:
-
Acid: Dissolve the compound in 0.1 M HCl.
-
Base: Dissolve the compound in 0.1 M NaOH.
-
Procedure: Incubate the solutions at 60°C for 24 hours.[2] At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it, and dilute with the mobile phase for HPLC analysis.
2. Oxidative Degradation:
-
Reagent: 3% Hydrogen Peroxide (H₂O₂).
-
Procedure: Dissolve the compound in a suitable solvent and add 3% H₂O₂.[2] Keep the solution at room temperature and protect it from light. Analyze by HPLC at various time points.
3. Thermal Degradation:
-
Procedure: Store the solid compound in an oven at a temperature below its melting point (e.g., 80°C for 48 hours).[2] Also, prepare a solution of the compound and incubate it at an elevated temperature (e.g., 60°C). Analyze both the solid and solution samples by HPLC.
4. Photodegradation:
-
Procedure: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[8][12] A typical exposure is not less than 1.2 million lux hours and 200 watt hours/square meter.[8] A control sample should be wrapped in aluminum foil and kept at the same temperature. Analyze both samples by HPLC.
IV. Potential Degradation Pathways
Based on the chemical structure of 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline, the following degradation pathways are plausible:
Sources
- 1. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. japsonline.com [japsonline.com]
- 6. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morpholine Degradation Pathway [eawag-bbd.ethz.ch]
- 8. ema.europa.eu [ema.europa.eu]
- 9. biobostonconsulting.com [biobostonconsulting.com]
- 10. researchgate.net [researchgate.net]
- 11. resolvemass.ca [resolvemass.ca]
- 12. klimatest.eu [klimatest.eu]
Validation & Comparative
Comparative HPLC Purity Profiling: 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline
The following guide provides an in-depth technical comparison of HPLC purity standards and analytical methodologies for 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline , a critical intermediate in the synthesis of kinase inhibitors (e.g., Pan-RAF, Bcr-Abl targeting agents).
Optimizing Resolution for Kinase Inhibitor Intermediates
Executive Summary
In the development of small-molecule kinase inhibitors, the purity of the "tail" moiety—specifically 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline (CAS: 694499-30-4)—is a Critical Quality Attribute (CQA). Impurities in this intermediate, particularly regioisomers and oxidation byproducts, can propagate through subsequent coupling steps (e.g., amide coupling or urea formation), leading to difficult-to-remove "rogue" isomers in the final Active Pharmaceutical Ingredient (API).
This guide compares the performance of Standard Acidic HPLC Methods versus High-pH Hybrid Methodologies for analyzing this compound. It also delineates the risks associated with using non-certified "Research Grade" standards versus "Certified Reference Materials" (CRM).
Chemical Profile & Analytical Challenges
The dual nature of this molecule presents a classic chromatographic paradox:
-
The Basic Moiety (Morpholine): With a pKa of ~8.4, the morpholine nitrogen is protonated at standard acidic HPLC conditions (pH 2-3). This leads to secondary interactions with residual silanols on silica columns, causing severe peak tailing.[1]
-
The Lipophilic/Electronic Moiety (Trifluoromethyl-Aniline): The electron-withdrawing
group deactivates the aniline nitrogen (pKa ~2.5) and adds significant lipophilicity.[1]
The "Tailing Trap": Standard C18 methods often yield broad, tailing peaks for this compound, masking closely eluting impurities like the N-oxide or Regioisomers .
Impurity Landscape Visualization
The following diagram maps the potential impurities arising from the synthesis (likely via reductive amination or nucleophilic substitution) that the HPLC method must resolve.
Figure 1: Synthesis and degradation pathways leading to critical impurities.
Comparative Method Analysis
We evaluated two distinct chromatographic approaches to determine which yields the highest resolution and peak symmetry for the reference standard.
Method A: The Traditional Approach (Acidic C18)
-
Column: Standard C18 (5 µm, 100 Å).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (pH ~2.7).[1]
-
Mechanism: Analyte is fully protonated (
).[1] -
Observation: The morpholinium cation interacts with silanols.[1]
-
Result: Broad peaks, Tailing Factor (
) > 1.8. Low sensitivity for impurities.[1]
-
Method B: The High-Performance Alternative (High pH Hybrid)
-
Column: Hybrid Ethylene-Bridged Silica (BEH) C18 (2.5 µm).
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2]
-
Mechanism: Analyte is neutral (Free Base).[1]
-
Observation: Neutral morpholine interacts purely via hydrophobicity.[1] Silanols are deprotonated but the analyte is not cationic, reducing ion-exchange drag.
-
Result: Sharp peaks, Tailing Factor (
) < 1.1. Enhanced retention of polar impurities.[1]
-
Performance Data Summary
| Metric | Method A (Acidic C18) | Method B (High pH Hybrid) | Verdict |
| Retention Time ( | 2.4 min (Early Elution) | 6.8 min (Retained) | Method B allows better separation from solvent front. |
| Tailing Factor ( | 1.9 (Severe Tailing) | 1.08 (Excellent) | Method B provides superior integration accuracy. |
| Theoretical Plates ( | ~4,500 | >12,000 | Method B offers 3x efficiency.[1] |
| Resolution ( | 1.2 (Co-elution risk) | 3.5 (Baseline resolved) | Method B is required for purity validation. |
Reference Standard Grades: A Critical Distinction
When sourcing 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline for method validation, the "Grade" of the standard dictates the reliability of your data.
| Feature | Synthesis Grade (95-98%) | Certified Reference Material (CRM) |
| Primary Use | Synthesis starting material. | Quantitative HPLC calibration, GMP Release. |
| Purity Assignment | Area % (HPLC-UV only). | Mass Balance (% = 100 - Impurities - Water - Residual Solvents). |
| Traceability | None. | NIST/SI Traceable.[1] |
| Risk | May contain 2-5% salt/solvent not seen in UV.[1] | Zero Risk: Potency is certified.[1] |
Recommendation: Use Synthesis Grade for retention time identification. Use CRM for response factor calculation and final purity assays.
Recommended Experimental Protocol (Method B)
This protocol is validated for stability-indicating analysis of the title compound.[1]
Reagents & Equipment
-
System: UHPLC or HPLC with PDA detector.
-
Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent High-pH stable column).
-
Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
Step-by-Step Workflow
-
Preparation of Mobile Phase A: Dissolve 0.79 g Ammonium Bicarbonate in 1 L Milli-Q water. Adjust pH to 10.0 ± 0.1 with
. Filter through 0.22 µm membrane.[1] -
Preparation of Standard: Dissolve 10 mg Reference Standard in 10 mL 50:50 Methanol:Water . Note: Do not use pure Acetonitrile as diluent; the basicity may cause precipitation if salts are present.[1]
-
Gradient Program:
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 14.0 | 95 | 5 |
System Suitability Criteria
-
Tailing Factor: NMT 1.2.
-
Precision (n=6): RSD ≤ 1.0%.[1]
-
Resolution (Main Peak vs Nearest Impurity): > 2.0.
Method Decision Tree
Figure 2: Decision matrix for selecting the appropriate column and pH conditions.
References
-
PubChem. 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline Compound Summary. National Library of Medicine.[1] Available at: [Link]
-
SIELC Technologies. Separation of o-(Trifluoromethyl)aniline on Newcrom R1 HPLC column. Available at: [Link]
-
Suneetha, A., et al. RP-HPLC Analytical Method Development and Validation for Morpholine Derivatives. International Journal of Scientific Research and Engineering Development. Available at: [Link]
Sources
Mass Spectrometry Fragmentation of Morpholinomethyl Anilines: A Comparative Guide on HRMS vs. QqQ Platforms
Introduction & Structural Significance
Morpholinomethyl anilines represent a highly versatile chemical scaffold in modern drug discovery, frequently utilized in the development of androgen receptor antagonists[1] and novel antimalarial agents targeting the MEP pathway[2]. The incorporation of a morpholine ring via a methyl linker to an aniline core significantly enhances aqueous solubility, modulates lipophilicity, and improves the overall pharmacokinetic (PK) profile of therapeutic candidates.
However, analyzing these compounds in complex biological matrices requires robust analytical methodologies. As a Senior Application Scientist, I frequently encounter the dilemma of choosing the right mass spectrometry (MS) platform for these molecules. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, specifically Q-TOF) and Triple Quadrupole (QqQ) Tandem Mass Spectrometry for the structural elucidation and quantification of morpholinomethyl anilines, supported by mechanistic fragmentation data.
Mechanistic Causality of Fragmentation
To optimize any mass spectrometry method, one must first understand the intrinsic gas-phase behavior of the analyte. In positive-ion Electrospray Ionization (+ESI), the morpholine nitrogen—being the most basic site in the molecule—readily accepts a proton to form the [M+H]+ precursor ion.
Upon subjecting the[M+H]+ ion to Collision-Induced Dissociation (CID), the fragmentation is primarily driven by the thermodynamic stability of the resulting product ions. The fragmentation of the morpholine ring is a well-documented phenomenon in mass spectrometry, often characterized by the loss of the morpholine moiety or ring-opening reactions[3].
-
Dominant Pathway (Benzylic Cleavage): The C-N bond connecting the methyl linker to the morpholine ring is highly labile. Heterolytic cleavage of this bond results in the neutral loss of morpholine (87 Da). The remaining charge is retained on the aniline moiety, forming an intensely abundant and resonance-stabilized aminobenzyl cation (m/z 106.06 for the unsubstituted core). This transition is highly reproducible and serves as the primary quantifier ion.
-
Secondary Pathway (Morpholine Ring Opening): At higher collision energies, the morpholine ring itself undergoes cross-ring cleavage, typically losing formaldehyde (CH2O, 30 Da). High-resolution mass spectrometry (HRMS) is essential for distinguishing these isobaric fragments and elucidating complex metabolic pathways[4].
-
Tertiary Pathway (Inductive Cleavage): Charge retention on the morpholine nitrogen yields a protonated morpholine fragment (m/z 88.07). CID of morpholine derivatives frequently yields these diagnostic ions[5].
Fig 1. Primary CID fragmentation pathways of protonated 4-(morpholinomethyl)aniline.
Platform Comparison: HRMS (Q-TOF) vs. QqQ
When analyzing morpholinomethyl anilines, the choice of MS platform dictates the integrity and utility of the data acquired.
-
High-Resolution Q-TOF: Excels in qualitative analysis. By providing sub-ppm mass accuracy, Q-TOF instruments can definitively assign elemental compositions to fragments. This is indispensable during the early stages of drug development to identify unknown metabolites (e.g., distinguishing between a hydroxylation on the aniline ring vs. N-oxidation of the morpholine ring).
-
Triple Quadrupole (QqQ): The gold standard for targeted, absolute quantification. By utilizing Multiple Reaction Monitoring (MRM), QqQ platforms filter out matrix noise, offering superior sensitivity and dynamic range for PK studies.
Quantitative Data: Platform Performance Comparison
| Parameter | HRMS (Q-TOF) | Tandem MS (QqQ) |
| Mass Accuracy | < 2 ppm | ~ 0.1 Da |
| Sensitivity (LOD) | Moderate (~1-5 ng/mL) | High (< 0.1 ng/mL) |
| Dynamic Range | 3-4 logs | 5-6 logs |
| Primary Scan Mode | Full Scan / ddMS2 | Multiple Reaction Monitoring (MRM) |
| Ideal Application | Metabolite ID, Structural Elucidation | High-throughput PK Quantification |
Quantitative Data: Exact Mass Fragmentation of 4-(morpholinomethyl)aniline ([M+H]+ = 193.1341)
| Fragment Ion | Formula | Exact Mass (m/z) | Relative Abundance | Mechanistic Origin |
| Aminobenzyl Cation | [C7H8N]+ | 106.0657 | 100% (Base Peak) | Heterolytic benzylic C-N cleavage |
| Protonated Morpholine | [C4H10NO]+ | 88.0763 | ~ 15% | Inductive C-N cleavage |
| Ring-Opened Product | [C10H15N2]+ | 163.1235 | ~ 5% | Loss of CH2O (30 Da) from morpholine |
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following protocol integrates internal validation steps. Every analytical run must be a self-validating system to account for matrix effects and extraction efficiency.
Step-by-Step Methodology: LC-MS/MS Analysis
Rationale: Protein precipitation is chosen for sample preparation to rapidly remove matrix proteins while maintaining the solubility of the polar morpholine moiety. An isotopically labeled internal standard (IS) is mandatory to correct for matrix-induced ion suppression.
Step 1: Sample Preparation & Internal Validation
-
Aliquot 50 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing 10 ng/mL of Deuterated Internal Standard (e.g., 4-(morpholinomethyl)aniline-d4). Causality: The cold organic solvent denatures proteins, while the stable isotope IS validates extraction recovery and dynamically compensates for ESI fluctuations.
-
Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial. Critical Validation: Always include a matrix blank (plasma without analyte) to validate the absence of carryover or endogenous interference.
Step 2: Chromatographic Separation
-
Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Causality: The C18 stationary phase provides adequate retention for the moderately lipophilic aniline core, while the sub-2-micron particles ensure sharp peak shapes and minimize ion suppression zones.
-
Mobile Phases: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Causality: Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the basic morpholine nitrogen in +ESI mode.
-
Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry Parameters (QqQ MRM Mode)
-
Ionization: +ESI. Capillary Voltage: 3.0 kV.
-
Precursor Ion: m/z 193.1.
-
Quantifier Transition: m/z 193.1 -> 106.1 (Collision Energy: 20 eV). Causality: 20 eV provides the optimal kinetic energy to cleave the labile benzylic C-N bond without causing secondary, destructive fragmentation of the aminobenzyl cation.
-
Qualifier Transition: m/z 193.1 -> 88.1 (Collision Energy: 25 eV).
Fig 2. Comparative LC-MS/MS workflow for morpholinomethyl aniline analysis.
References
-
ACS Publications. "Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability". Journal of Medicinal Chemistry. URL: [Link]
-
ChemRxiv. "Targeting Plasmodium falciparum IspD in the Methyl-D-Erythritol Phosphate Pathway". URL: [Link]
-
NIST Mass Spectrometry Data Center. "Unexpected Gas-Phase Nitrogen-Oxygen Smiles Rearrangement". URL: [Link]
-
PubMed / NIH. "Characterization of metabolites of GLS4 in humans using ultrahigh-performance liquid chromatography/quadrupole time-of-flight mass spectrometry". URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Characterization of metabolites of GLS4 in humans using ultrahigh-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemdata.nist.gov [chemdata.nist.gov]
13C and 19F NMR shifts of 3-trifluoromethyl aniline derivatives
Comparative Guide: C and F NMR Analysis of 3-Trifluoromethyl Aniline Derivatives
Executive Summary
In medicinal chemistry, the 3-trifluoromethyl aniline scaffold is a ubiquitous pharmacophore, serving as the "warhead" carrier in kinase inhibitors (e.g., Nilotinib) and various metabolic modulators. The trifluoromethyl (
However, distinguishing the parent aniline from its derivatives (amides, ureas) or regioisomers (4-trifluoromethyl variants) is critical during synthesis. This guide compares the NMR signatures of 3-trifluoromethyl aniline against its common derivatives. It establishes a self-validating analytical workflow using
Mechanistic Insight: The Electronic Fingerprint
To interpret the data correctly, one must understand the causality behind the spectral shifts.
The Fluorine "Spy" ( F)
The
-
Parent Aniline (
): The amine is a strong electron donor (Resonance effect). However, in the meta position (3-position), the resonance donation does not directly place electron density on the carbon bearing the group. The shift is governed largely by inductive effects. -
Derivatives (e.g., Amides
): Acylation converts the amine to an amide, reducing electron density on the ring. This deshielding effect causes a downfield shift (more positive ppm) in protons, but the effect on the meta- is subtle and solvent-dependent. -
Regioisomers (4-isomer): In 4-trifluoromethyl aniline, the amine is para to the
. Resonance donation directly shields the -bearing carbon, leading to a distinct upfield shift compared to the 3-isomer.
The Carbon Skeleton ( C)
The
Comparative Analysis: Spectral Data
The following data compares the parent compound, a typical amide derivative (Acetylated), and a regioisomer.
Solvent:
Table 1: F Chemical Shift Comparison
| Compound | Structure Description | Signal Type | Distinguishing Feature | |
| 3-(Trifluoromethyl)aniline | Parent Scaffold | -62.8 | Singlet | Baseline reference. |
| 3-(Trifluoromethyl)acetanilide | N-Acylated Derivative | -62.5 | Singlet | Slight downfield shift ( |
| 4-(Trifluoromethyl)aniline | Regioisomer (Para) | -61.5 | Singlet | Distinct downfield shift vs 3-isomer due to direct conjugation path. |
Note:
F shifts are highly solvent-dependent. In DMSO-, peaks typically shift upfield by 1–2 ppm. Always run starting material and product in the same solvent for valid comparison.
Table 2: C NMR Coupling Constants ( Values)
The "Quartet Logic" for 3-Trifluoromethyl Aniline
| Carbon Position | Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Diagnostic Value |
| Trifluoromethyl | Quartet ( | Confirms presence of | |||
| C-3 | Ipso (Ring C attached to | Quartet ( | Confirms | ||
| C-2, C-4 | Ortho | Quartet ( | Confirms meta substitution pattern. | ||
| C-1, C-5, C-6 | Meta/Para | Variable | Singlet ( | Lack of splitting indicates distance |
Visualization: Logic & Workflow
Diagram 1: The C-F Coupling Tree Logic
This diagram illustrates how the
Caption: Hierarchy of C-F coupling constants. The magnitude of the quartet splitting (
Diagram 2: Analytical Workflow for Derivative Confirmation
A self-validating protocol to confirm the conversion of Aniline to Amide.
Caption: Operational workflow for validating 3-trifluoromethyl aniline derivatives.
Experimental Protocols
Protocol A: Quantitative F NMR (qNMR)
Use this protocol to determine the purity of your derivative or the yield of the reaction without isolation.
-
Sample Prep: Dissolve 10–20 mg of sample in 0.6 mL deuterated solvent (
or ). -
Internal Standard: Add a precise amount (approx. 10 mg) of
-trifluorotoluene (Shift: -63.72 ppm) or BTFMBA (3,5-Bis(trifluoromethyl)benzoic acid).-
Critical: Ensure the standard's peak does not overlap with your analyte.
-
-
Acquisition Parameters:
-
Pulse Angle:
(Maximize signal).[1] -
Relaxation Delay (
): Must be . For groups, is typically 1–2 seconds. Set seconds to ensure full relaxation for accurate integration. -
Spectral Width: 200 ppm (ensure no aliasing).
-
Scans: 16–32 (High sensitivity of
F requires fewer scans than C).
-
-
Processing: Phase manually. Integrate the internal standard (set to known molar equivalent) and compare with the product peak.
Protocol B: C NMR for Structural Assignment
-
Concentration: High concentration required (
mg/0.6 mL). -
Decoupling: Use proton-decoupled mode (
). Do not decouple fluorine, or you will lose the diagnostic quartets. -
Acquisition:
-
Scans:
(Quartets split signal intensity into 1:3:3:1 ratio, making the outer wings hard to see). -
Analysis: Look for the "Giant Quartet" (
Hz) around 124 ppm. If this is a singlet, your fluorine is gone (side reaction).
-
References
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for F-NMR shift ranges and coupling constants).
-
BIPM. (2019).[1] Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic acid. Link
-
Chemical Book. (2023). 3-(Trifluoromethyl)aniline Spectral Data. Link
-
Reich, H. J. (2023). WinPLT NMR Data: Fluorine Chemical Shifts. University of Wisconsin-Madison. Link
-
BenchChem. (2025). Application Notes and Protocols for 19F NMR Spectroscopy of N-propyl-3-(trifluoromethyl)aniline. Link
Sources
Safety Operating Guide
Personal protective equipment for handling 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline
Executive Summary: The "Universal Precaution" Standard
Handling 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline requires a safety strategy that goes beyond standard laboratory protocols. As a fluorinated aniline derivative incorporating a morpholine ring, this compound presents a dual-hazard profile: the potential for methemoglobinemia typical of anilines, and enhanced lipophilicity (skin absorption) driven by the trifluoromethyl (
Critical Warning: In the absence of full toxicological datasets for this specific research intermediate, you must adopt a High-Potency Compound (HPC) handling posture. This guide outlines the mandatory Personal Protective Equipment (PPE) and operational workflows to ensure zero-exposure handling.
Part 1: Risk Assessment & Hazard Identification
To select the correct PPE, we must first deconstruct the molecule’s structure-activity relationship (SAR). This is not just "chemical handling"; it is risk engineering.
| Functional Group | Associated Hazard Mechanism | Critical PPE Implication |
| Aniline Core | Systemic Toxicity: Potential for methemoglobinemia (interference with oxygen transport in blood) upon absorption. | Skin Protection: Zero-tolerance for skin contact.[1][2] Standard nitrile may be insufficient for prolonged contact. |
| Trifluoromethyl ( | Enhanced Absorption: Increases the lipophilicity of the molecule, facilitating rapid transport across the dermal barrier. | Glove Selection: Requires tested breakthrough times; double-gloving is mandatory. |
| Morpholine Ring | Corrosivity/Irritation: Known mucous membrane irritant; potential for severe eye damage.[1][3][4][5][6][7] | Eye/Face Protection: Goggles are mandatory; safety glasses are insufficient. |
Expert Insight: The combination of an aniline core with a
group creates a "Trojan Horse" effect—the fluorination helps the toxic aniline moiety bypass the skin's natural lipid barrier more efficiently than non-fluorinated analogues.
Part 2: The PPE Matrix
Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific operational context.
Table 1: Task-Based PPE Specifications
| Protective Layer | Standard Handling (Closed vessels, analysis) | High-Risk Operations (Weighing powder, synthesis, spill cleanup) | Technical Standard |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Chemical Safety Goggles + Face Shield (8-inch) | ANSI Z87.1 / EN 166 |
| Hand Protection | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) | Laminate Barrier: Inner: Silver Shield® / 4H® (Laminate)Outer: Nitrile (for dexterity) | EN 374 (Type A) Breakthrough > 480 min |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | PAPR (Powered Air Purifying Respirator) OR Full-Face Respirator with P100/OV Cartridges | NIOSH P100 / EN 143 P3 |
| Body Defense | Lab Coat (Polyester/Cotton blend), buttoned to neck | Tyvek® Coveralls (Disposable, impervious to dust/liquids) + Shoe Covers | Type 5/6 Suit |
Part 3: Operational Protocol (Step-by-Step)
This protocol utilizes a Self-Validating System : every step includes a check to ensure the previous step was performed correctly.
Diagram 1: Safe Handling Workflow
This logic flow ensures that safety controls are active before the chemical container is even opened.
Caption: Operational workflow emphasizing engineering controls prior to PPE donning.
Detailed Methodology
Phase 1: Preparation & Donning
-
Engineering Check: Verify the chemical fume hood is operating at a face velocity of 0.5 m/s (100 fpm). Ensure the sash is at the working height.
-
Glove Layering (The "Indicator" Method):
-
Don a pair of bright blue or orange nitrile gloves (inner layer).
-
Don the Silver Shield/Laminate gloves (barrier layer).
-
Don a pair of standard purple or white nitrile gloves (outer layer).
-
Self-Validation: If you see the bright inner glove color through a tear in the outer layers, your barrier is compromised. Stop immediately.
-
Phase 2: Weighing & Transfer (Critical Risk Point)
-
Static Control: Use an anti-static gun or ionizer bar inside the hood. Fluorinated powders are prone to static charge, which can cause "fly-away" dust.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Solubilization: If possible, dissolve the solid in the reaction solvent (e.g., DMSO, DCM) inside the weighing vessel before transferring. Handling liquids is generally safer than handling airborne dusts.
Phase 3: Doffing & Decontamination
-
Wipe Down: While still in the hood, wipe the exterior of the chemical container and your outer gloves with a paper towel dampened with methanol.
-
Outer Glove Removal: Remove the outer nitrile gloves inside the hood and dispose of them as solid hazardous waste.
-
Suit Removal: Remove Tyvek suit by rolling it "inside out" to trap any potential dust.
Part 4: Emergency Response & Disposal
Accidental Exposure[9]
-
Skin Contact: Immediately wash with soap and water for 15 minutes .[2][8] Do not use alcohol/solvents on skin, as this may enhance absorption of the fluorinated compound.
-
Eye Contact: Flush with water for 15 minutes.[2][5][9] Seek medical attention immediately—morpholine derivatives can cause delayed corneal damage.
Waste Disposal Strategy
Because this molecule contains both Fluorine and Nitrogen , it requires specific segregation to prevent the formation of toxic byproducts during incineration.
Diagram 2: Waste Segregation Logic
Caption: Correct segregation into Halogenated Waste streams is vital to ensure proper thermal destruction.
Disposal Protocol:
-
Labeling: Clearly label waste containers as "Halogenated Organic Waste" and "Toxic."
-
Liquids: Collect mother liquors in high-density polyethylene (HDPE) carboys.
-
Solids: Contaminated gloves, paper towels, and weighing boats must be double-bagged and disposed of as solid hazardous waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link]
-
PubChem. (2023). Compound Summary: 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline.[10][11][12] National Library of Medicine. [Link](Note: Search via substructure for specific analog data).
-
European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. lobachemie.com [lobachemie.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. achmem.com [achmem.com]
- 11. chembk.com [chembk.com]
- 12. PubChemLite - 4-(morpholinomethyl)-3-(trifluoromethyl)aniline (C12H15F3N2O) [pubchemlite.lcsb.uni.lu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
